4,5-Dimethoxybenzene-1,2-diamine hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 521888. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,5-dimethoxybenzene-1,2-diamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2.ClH/c1-11-7-3-5(9)6(10)4-8(7)12-2;/h3-4H,9-10H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GARYQMCDGJSDRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)N)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20611899 | |
| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88580-71-6 | |
| Record name | 88580-71-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=521888 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20611899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Synthesis of 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride
Topic: Synthesis of 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
This compound (CAS: 131076-14-7), often referred to as 1,2-diamino-4,5-dimethoxybenzene dihydrochloride, is a critical aromatic diamine scaffold. It serves as a primary precursor for the synthesis of fluorescent benzimidazole derivatives used in bio-imaging and as a key intermediate in the manufacturing of pharmaceutical agents, including proton pump inhibitors and kinase inhibitors.
This guide provides a robust, scalable synthetic route starting from commercially available veratrole (1,2-dimethoxybenzene). The protocol emphasizes the isolation of the dihydrochloride salt to mitigate the high oxidation sensitivity of the free base amine.
Retrosynthetic Analysis & Strategy
The synthesis is best approached via a two-step sequence: electrophilic aromatic substitution (dinitration) followed by catalytic reduction.
Strategic Disconnections
-
Salt Formation: The final step locks the unstable diamine free base into a stable dihydrochloride salt.
-
Reduction: The nitro groups are reduced to amines. Catalytic hydrogenation (Pd/C) is preferred over chemical reduction (Sn/HCl or Fe/HCl) for purity and ease of workup.
-
Nitration: The electron-rich veratrole ring directs electrophilic attack to the 4 and 5 positions.[1]
Figure 1: Retrosynthetic pathway showing the disconnection from the target salt back to the veratrole starting material.
Experimental Protocols
Phase 1: Synthesis of 1,2-Dimethoxy-4,5-dinitrobenzene
Objective: Dinitration of veratrole. Safety Warning: This reaction is highly exothermic. Temperature control is critical to prevent runaway reactions or oxidative cleavage of the ether rings.
Reagents:
-
Veratrole (1,2-Dimethoxybenzene): 10.0 g (72.4 mmol)
-
Nitric Acid (HNO3, 70%): 40 mL
-
Sulfuric Acid (H2SO4, conc.): 40 mL
-
Ice/Water: ~500 mL
Protocol:
-
Setup: Place a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and thermometer in an ice-water bath.
-
Acid Prep: Add concentrated nitric acid (40 mL) to the flask. Slowly add concentrated sulfuric acid (40 mL) with stirring. Cool the mixture to 0–5 °C.
-
Addition: Add veratrole (10.0 g) dropwise over 45–60 minutes.
-
Critical Control Point: Maintain internal temperature below 10 °C during addition. Higher temperatures promote oxidative byproducts.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25 °C) and stir for 1 hour. Then, heat the mixture to 60–70 °C for 1 hour to ensure placement of the second nitro group.
-
Quench: Pour the reaction mixture slowly into 500 mL of vigorously stirred ice water. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid using a Büchner funnel. Wash with cold water (3 x 50 mL) until the filtrate is neutral.
-
Purification: Recrystallize from ethanol to yield pale yellow needles.
-
Expected Yield: 75–85%
-
Melting Point: 129–131 °C [1]
-
Phase 2: Reduction & Salt Formation
Objective: Reduction to the diamine and immediate conversion to the dihydrochloride salt. Note: The free base amine oxidizes rapidly in air (turning dark purple/brown). Do not store the free base; proceed immediately to the salt.
Reagents:
-
1,2-Dimethoxy-4,5-dinitrobenzene (from Phase 1): 5.0 g (21.9 mmol)
-
Palladium on Carbon (10% Pd/C): 0.5 g
-
Ethanol (absolute): 100 mL
-
Hydrochloric Acid (conc. 37%): 5 mL (or HCl in dioxane)
Protocol:
-
Hydrogenation: In a hydrogenation bottle or high-pressure flask, dissolve the dinitro compound (5.0 g) in absolute ethanol (100 mL). Add the Pd/C catalyst (0.5 g).
-
Reduction: Evacuate and purge with Hydrogen (H2) three times. Stir under H2 atmosphere (balloon pressure or 30 psi in a Parr shaker) at room temperature for 4–6 hours.
-
Monitoring: Reaction is complete when H2 uptake ceases and the yellow color of the dinitro compound disappears (solution becomes colorless or pale pink).
-
-
Filtration: Filter the mixture through a pad of Celite under an inert atmosphere (Argon/Nitrogen) to remove the catalyst. Wash the pad with a small amount of ethanol.
-
Caution: Pd/C is pyrophoric when dry. Keep wet.
-
-
Acidification: Immediately add concentrated HCl (5 mL) to the filtrate.
-
Crystallization: Concentrate the solvent under reduced pressure to approximately 20% of the original volume. Cool in an ice bath. The dihydrochloride salt will precipitate as a white to off-white solid.
-
Alternative: Add diethyl ether to the concentrated ethanolic solution to force precipitation.
-
-
Isolation: Filter the solid, wash with cold ether, and dry under vacuum.
-
Expected Yield: 80–90%
-
Characterization: 1H NMR (D2O) confirms loss of aromatic protons associated with nitro-positions and appearance of amine salt protons (if solvent allows).
-
Process Workflow & Logic
The following diagram illustrates the critical decision points and flow of the synthesis to ensure product stability.
Figure 2: Operational workflow emphasizing the critical acidification step to prevent oxidation of the free amine.
Technical Data & Troubleshooting
Physicochemical Properties
| Property | Value | Notes |
| Formula | C8H14Cl2N2O2 | Dihydrochloride Salt |
| MW | 241.11 g/mol | |
| Appearance | White to off-white crystalline solid | Darkens upon air exposure if impure |
| Melting Point | 231–234 °C (decomp) | [2] |
| Solubility | Soluble in Water, Methanol | Insoluble in Ether, Hexane |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Product is dark/purple | Oxidation of free base | Ensure HCl is added immediately after filtering catalyst. Perform filtration under N2/Ar. |
| Low Yield (Step 1) | Temperature too high | Keep nitration below 10°C during addition. High temps cause oxidative ring cleavage. |
| Incomplete Reduction | Poisoned Catalyst | Ensure dinitro precursor is recrystallized and free of sulfur/acid traces. Use fresh Pd/C. |
| Oiling out (Step 2) | Water in solvent | Use absolute ethanol. If oil forms, triturate with acetone or ether to induce crystallization. |
Applications in Drug Discovery
The 4,5-dimethoxybenzene-1,2-diamine scaffold is a versatile nucleophile. Its primary utility lies in condensation reactions with 1,2-dicarbonyls or aldehydes to form Benzimidazoles and Quinoxalines .
Key Reaction: Fluorogenic Derivatization Reacting the diamine with aromatic aldehydes yields highly fluorescent benzimidazole derivatives, a reaction used for detecting aldehydes in biological samples and synthesizing fluorescent probes [3].
Figure 3: Derivatization pathway for the synthesis of fluorescent benzimidazoles.
References
-
NIST Chemistry WebBook. 1,2-Dimethoxy-4,5-dinitrobenzene Properties. [Link]
-
Nakamura, M., et al. 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids. Chem. Pharm.[2] Bull. (Tokyo) 35(2), 687-692 (1987).[2] [Link]
-
PubChem. 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride Compound Summary. [Link]
Sources
The Analytical Renaissance of 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride: Discovery, Mechanistic History, and Modern Applications
Target Audience: Analytical Chemists, Biomarker Researchers, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In the realm of analytical biochemistry, the quantification of trace-level dicarbonyls,
Historical Discovery and Evolution
Prior to the 1980s, the detection of aliphatic and aromatic aldehydes relied heavily on unsubstituted o-phenylenediamine (oPD). However, oPD derivatives suffered from low quantum yields and required harsh reaction conditions.
The paradigm shifted significantly between 1982 and 1986:
-
The Aldehyde Breakthrough (1982–1983): M. Nakamura and colleagues first synthesized and applied 4,5-dimethoxy-1,2-diaminobenzene as a novel fluorogenic reagent. They discovered that the addition of methoxy groups to the phenylenediamine core dramatically increased the fluorescence intensity of the resulting condensation products with aromatic aldehydes [1].
-
The Sialic Acid Milestone (1986): S. Hara, alongside Nakamura, published a landmark paper in the Journal of Chromatography detailing the highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids (sialic acids) in human serum [1]. This established DMB as the gold standard for glycobiology and biomarker screening.
-
The Methylglyoxal Era (1992–Present): McLellan and Thornalley adapted the DMB derivatization method to quantify methylglyoxal (MG)—a highly toxic dicarbonyl byproduct of glycolysis implicated in diabetes and Alzheimer's disease [2]. Today, DMB-HCl remains the premier reagent for trapping and quantifying transient reactive carbonyl species in live cell cultures and plasma [4].
Structural Causality: Why DMB-HCl?
As a Senior Application Scientist, it is critical to understand why a reagent works, rather than simply following a protocol. The superiority of DMB-HCl over traditional diamines is rooted in fundamental physical organic chemistry:
-
Nucleophilic Enhancement (The Kinetic Advantage): The two methoxy (
) groups at positions 4 and 5 are strongly electron-donating via resonance. This "push" of electron density into the aromatic ring significantly increases the nucleophilicity of the primary amines at positions 1 and 2. Consequently, DMB condenses with -keto acids and dicarbonyls at a much faster rate than oPD, even under mildly acidic conditions. -
Fluorogenic Push-Pull (The Thermodynamic Advantage): Upon condensation with a dicarbonyl, a rigid quinoxaline or benzimidazole ring is formed. The methoxy groups act as powerful auxochromes, extending the conjugated
-system. This push-pull electronic configuration drastically increases the molar absorptivity and the quantum yield of the fluorophore, dropping the Limit of Detection (LOD) from micromolar to femtomolar ranges. -
Salt Stabilization (The Practical Advantage): The free base of DMB is highly unstable; it rapidly auto-oxidizes in air, turning from a white powder to a dark red/purple polymeric matrix. By formulating the reagent as a dihydrochloride salt (
), the amines are protonated, rendering them stable against ambient oxidation [1]. This ensures reagent longevity and prevents baseline fluorescence drift during sensitive HPLC assays.
Synthesis and Manufacturing Workflow
The synthesis of DMB-HCl is a classic example of electrophilic aromatic substitution followed by catalytic reduction [3].
Chemical synthesis pathway of DMB-HCl from 1,2-dimethoxybenzene.
Mechanistic Note on Reduction: While catalytic hydrogenation (Pd/C) is environmentally cleaner, chemical reduction using Tin(II) chloride (
Standardized Experimental Protocol: Fluorogenic Derivatization
The following protocol details the derivatization of Methylglyoxal (MG) or
Reagent Preparation
-
Derivatization Buffer: 0.5 M Sodium acetate buffer (pH 3.0). Causality: Acidic conditions catalyze the initial imine formation (Schiff base) required for quinoxaline ring closure.
-
Antioxidant Cocktail: 0.2 M
-mercaptoethanol ( -ME) and 0.1 M sodium dithionite. Causality: DMB is highly electron-rich and prone to auto-oxidation into non-fluorescent artifacts at high temperatures. These reducing agents maintain DMB in its active, nucleophilic state. -
DMB-HCl Working Solution: 5.0 mM DMB-HCl dissolved in the Derivatization Buffer containing the Antioxidant Cocktail. (Prepare fresh and protect from light).
Step-by-Step Workflow
-
Sample Deproteinization: Add 100
L of cold 10% trichloroacetic acid (TCA) to 100 L of plasma. Vortex for 30 seconds and centrifuge at 14,000 g for 10 minutes at 4°C. Causality: Removes proteins that could irreversibly bind dicarbonyls or precipitate during the heated derivatization step. -
Reaction Initiation: Transfer 50
L of the clear supernatant to an amber HPLC vial. Add 50 L of the DMB-HCl Working Solution. -
Thermal Condensation: Incubate the mixture in a dry block heater at 60°C for 40 minutes (for MG) or 50°C for 2 hours (for complex sialic acids).
-
Quenching and Analysis: Terminate the reaction by placing the vials in an ice bath for 5 minutes. Inject 10
L directly into the HPLC-FLD system [4].
Fluorogenic derivatization workflow for dicarbonyls using DMB-HCl.
Quantitative Optical Properties
The structural rigidity of the DMB-analyte adducts yields highly specific excitation and emission spectra. The table below summarizes the optical properties of DMB derivatives, allowing multiplexed detection based on the target class.
| Target Analyte Class | Derivatized Product | Excitation ( | Emission ( | Typical LOD |
| Aromatic Aldehydes | Benzimidazole derivative | 350 nm | 450 nm | ~1.5 pmol |
| Quinoxalinone derivative | 350 nm | 450 nm | ~50 fmol | |
| Methylglyoxal (MG) | 6,7-Dimethoxy-2-methylquinoxaline | 352 nm | 385 nm | ~2.0 nM |
| Neuraminic Acids | Quinoxaline derivative | 373 nm | 448 nm | ~20 fmol |
Data synthesized from historical validation parameters established by Nakamura, Hara, and modern LC-MS/FLD adaptations [1, 2, 4].
References
- Sigma-Aldrich (Merck KGaA).4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization. (Contains historical citations for Nakamura 1982/1983 and Hara 1986).
- National Institutes of Health (PMC).ReactELISA method for quantifying methylglyoxal levels in plasma and cell cultures. (Details the evolution of MG detection from McLellan 1992 to modern assays).
- Kemitek.Biosourced Vanillin-Based Building Blocks for Organic Electronic Materials. (Details the chemical synthesis pathway of 4,5-dimethoxybenzene-1,2-diamine).
- National Institutes of Health (PMC).Enzymatic Acrolein Production System and Its Impact on Human Cells. (Validates modern DDB derivatization protocols for reactive species).
Methodological & Application
Use of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride in HPLC derivatization.
High-Sensitivity HPLC Analysis of -Keto Acids and 1,2-Dicarbonyls using 4,5-Dimethoxybenzene-1,2-diamine (DDB)
Executive Summary
This application note details the protocol for the pre-column derivatization and High-Performance Liquid Chromatography (HPLC) analysis of biologically significant
Unlike general UV-absorbing reagents (e.g., DNPH), DDB reacts specifically with 1,2-dicarbonyl moieties to form highly fluorescent quinoxaline derivatives . This specificity allows for the detection of femtomole-level concentrations in complex matrices such as human plasma, urine, and cell culture media, making it the gold standard for monitoring oxidative stress markers and metabolic flux in diabetes and oncology research.
Scientific Mechanism: The Quinoxaline Cyclization
The core of this protocol is the condensation reaction between the diamine groups of DDB and the vicinal carbonyl groups of the analyte.
Reaction Chemistry
The reaction proceeds via a double Schiff base formation followed by dehydration, resulting in a stable, aromatic quinoxaline ring. This ring system is highly fluorescent due to its rigid conjugated
-
Selectivity: The reaction requires adjacent carbonyl groups (1,2-dicarbonyls). Monocarbonyls (e.g., glucose, acetone) do not interfere, eliminating the need for extensive sample cleanup regarding simple sugars.
-
Stability: The resulting quinoxalines are stable in acidic solution and organic solvents, allowing for robust chromatographic separation.
Mechanism Visualization
Figure 1: Reaction pathway for the formation of fluorescent quinoxaline derivatives from DDB and 1,2-dicarbonyls.
Experimental Protocol
Materials & Reagents
-
Derivatizing Reagent: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DDB), >98% purity.[1]
-
Solvents: HPLC-grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Acids: Trifluoroacetic acid (TFA) or Perchloric acid (PCA) for deproteinization; Hydrochloric acid (HCl).
-
Internal Standard (IS): 2,3-Dimethylquinoxaline (for MGO analysis) or
-Ketovaleric acid (for keto acid analysis).
Reagent Preparation (Self-Validating System)
-
DDB Solution (7 mM): Dissolve 1.7 mg of DDB in 1 mL of 0.1 M HCl .
-
Critical Control Point: DDB is sensitive to oxidation (turning brown). Dissolving in HCl stabilizes the amine groups. Prepare fresh daily and store in an amber vial. If the solution is not pale yellow/colorless, discard.
-
Sample Preparation: Human Plasma/Cell Lysate
To ensure accuracy, biological samples must be deproteinized immediately to prevent enzymatic turnover of analytes.
-
Collection: Collect blood into EDTA tubes; centrifuge at 2,000 x g for 10 min to obtain plasma.
-
Deproteinization:
-
Mix 100 µL Plasma + 20 µL Internal Standard + 200 µL 0.5 M PCA (or 5% TFA).
-
Vortex for 30 sec.
-
Incubate on ice for 10 min.
-
Centrifuge at 12,000 x g for 10 min at 4°C.
-
-
Supernatant Recovery: Transfer the clear supernatant to a fresh reaction vial.
Derivatization Workflow
-
Mix: Add 100 µL Supernatant to 100 µL DDB Solution .
-
Incubate: Seal vial and heat at 60°C for 40 minutes in a dark heating block.
-
Note: Acidic pH is maintained by the deproteinization acid and the DDB solvent. This prevents the degradation of labile dicarbonyls.
-
-
Cool: Place on ice for 5 minutes.
-
Filter: Filter through a 0.22 µm PTFE membrane into an HPLC vial.
HPLC Analytical Conditions
Instrumentation
-
System: HPLC/UHPLC with Fluorescence Detector (FLD).
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm).
-
Temperature: 30°C.
Mobile Phase & Gradient
-
Solvent A: 10 mM Sodium Phosphate Buffer (pH 3.0) or 0.1% Formic Acid in Water.
-
Solvent B: Acetonitrile (ACN).
Table 1: Gradient Elution Profile
| Time (min) | % Solvent A (Buffer) | % Solvent B (ACN) | Flow Rate (mL/min) | Phase Description |
| 0.0 | 90 | 10 | 1.0 | Equilibration |
| 12.0 | 60 | 40 | 1.0 | Elution of Polar Keto Acids |
| 18.0 | 40 | 60 | 1.0 | Elution of Non-polar Dicarbonyls |
| 20.0 | 90 | 10 | 1.0 | Re-equilibration |
Detection Settings
The quinoxaline derivatives exhibit distinct spectral properties.
-
Excitation Wavelength (
): 367 nm -
Emission Wavelength (
): 446 nm -
Gain: High (adjust based on IS peak height).
Method Validation & Troubleshooting
Typical Performance Metrics
-
Linearity:
(Range: 10 nM – 10 µM). -
Limit of Detection (LOD): ~10–50 fmol on-column (analyte dependent).
-
Precision (RSD): < 5% (Intra-day).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Background Noise | Oxidized DDB reagent. | Prepare DDB fresh in 0.1 M HCl; use amber glassware. |
| Low Recovery | Protein precipitation incomplete. | Increase acid concentration (PCA/TFA) or centrifugation time. |
| Peak Tailing | pH mismatch or column aging. | Ensure Mobile Phase A is pH 3.0; wash column with 100% ACN. |
| Interfering Peaks | Glucose degradation. | Keep derivatization temp |
Analytical Workflow Diagram
Figure 2: End-to-end analytical workflow for DDB derivatization of biological samples.
References
-
McLellan, A. C., Phillips, S. A., & Thornalley, P. J. (1992). The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene.[2][3][4] Analytical Biochemistry, 206(1), 17-23.[2][4]
-
Nakamura, M., Hara, S., Yamaguchi, M., et al. (1987). 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for
-keto acids.[4][5] Chemical and Pharmaceutical Bulletin, 35(2), 687-692.[4] -
Dojindo Laboratories. Product Protocol: 1,2-Diamino-4,5-methylenedioxybenzene (DMB) and analogs for HPLC.
-
Cayman Chemical. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Information.
Sources
- 1. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur , = 98.0 GC 131076-14-7 [sigmaaldrich.com]
- 2. The assay of methylglyoxal in biological systems by derivatization with 1,2-diamino-4,5-dimethoxybenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. caymanchem.com [caymanchem.com]
- 5. Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Dojindo [dojindo.com]
Application Note: 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride as a Premier Scaffold for Heterocyclic Synthesis
[1]
Executive Summary
4,5-Dimethoxybenzene-1,2-diamine hydrochloride (often abbreviated as 4,5-DMQD or DDB) is a critical electron-rich building block used extensively in the synthesis of fused heterocyclic systems.[1] Its specific substitution pattern—two methoxy groups at the 4 and 5 positions—imparts unique electronic properties to the resulting scaffolds, enhancing fluorescence quantum yields in imaging probes and increasing hydrogen-bond acceptor capability in kinase inhibitors.[1]
This guide moves beyond basic characterization to provide actionable, high-yield protocols for synthesizing benzimidazoles (bioactive pharmacophores) and quinoxalines (fluorescent sensors), addressing the specific challenges of handling the oxidation-prone free base derived from the stable hydrochloride salt.[1]
Chemical Profile & Handling Strategy
The commercial availability of this compound as a dihydrochloride salt is a stability feature.[1] The free diamine is highly electron-rich and prone to rapid oxidation by atmospheric oxygen, turning from off-white/purple to dark brown/black (formation of azo/imino oligomers).[1]
| Property | Specification | Application Relevance |
| CAS (HCl Salt) | 131076-14-7 | Stable storage form; prevents oxidation.[1] |
| CAS (Free Base) | 2784-93-2 | The reactive species; generated in situ.[1] |
| Electronic Nature | Electron-Donating (+M Effect) | Increases nucleophilicity of amines; enhances fluorescence.[1] |
| Solubility | Water, DMSO, Warm MeOH | Compatible with aqueous-organic coupling conditions.[1] |
| pKa | ~4.5 (anilinium) | Requires base (Et₃N, NaOAc) for nucleophilic attack.[1] |
Critical Handling Protocol: In Situ Neutralization
Never isolate the free base for long-term storage.[1] Always generate it immediately prior to reaction:
Application I: Synthesis of 5,6-Dimethoxybenzimidazoles
Context: The 5,6-dimethoxybenzimidazole core is a privileged scaffold in medicinal chemistry, mimicking the dimethylbenzimidazole moiety found in Vitamin B12.[1] It serves as a key pharmacophore in various kinase inhibitors and GPCR ligands.[1]
Mechanism & Workflow
The synthesis typically proceeds via the condensation of the diamine with an aldehyde to form a Schiff base (imine), followed by oxidative cyclization.[1]
Figure 1: Logical workflow for the one-pot synthesis of benzimidazoles from the dihydrochloride salt.[1]
Detailed Protocol: Oxidative Cyclization with Aryl Aldehydes
Scale: 1.0 mmol | Yield Target: 85-95%
Reagents:
-
4,5-Dimethoxybenzene-1,2-diamine 2HCl (241 mg, 1.0 mmol)[1]
-
4-Chlorobenzaldehyde (140 mg, 1.0 mmol) [Model Substrate]
-
Sodium Metabisulfite (Na₂S₂O₅) (190 mg, 1.0 mmol) [Oxidant]
-
DMF (5 mL) or Ethanol (10 mL)
Step-by-Step:
-
Preparation: In a 25 mL round-bottom flask, dissolve the diamine 2HCl in DMF (5 mL). The solution may be slightly purple.[1]
-
Coupling: Add the aldehyde (1.0 eq). Stir at room temperature for 10 minutes.
-
Cyclization: Add Na₂S₂O₅ (1.0 eq). Note: While air oxidation works, metabisulfite provides a faster, cleaner reaction.[1]
-
Heating: Heat the mixture to 100°C for 2–4 hours. Monitor by TLC (System: EtOAc/Hexane 1:1).[1] The fluorescent product spot will appear.[1]
-
Work-up:
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography.
Validation Check:
-
1H NMR (DMSO-d6): Look for the singlet at ~3.8 ppm (6H, 2x OMe) and the distinct benzimidazole C2-H proton around 8.2–8.5 ppm.[1]
Application II: Synthesis of Quinoxaline Fluorescent Probes
Context: Quinoxalines derived from this scaffold are highly fluorescent (typically blue/green emission).[1] They are used to detect 1,2-dicarbonyls (like methylglyoxal, a diabetes biomarker) in biological samples.[1]
Reaction Landscape
Figure 2: Divergent synthesis of quinoxalines for bio-analytical and material science applications.
Detailed Protocol: Derivatization of 1,2-Dicarbonyls
Application: Detection of Methylglyoxal (MGO) in cell lysate or plasma.[1]
Reagents:
-
Derivatization Buffer: 0.1 M Phosphate Buffer (pH 3.0–4.[1]0) or 0.5 M Acetic Acid.
-
Reagent Solution: 10 mM 4,5-Dimethoxybenzene-1,2-diamine 2HCl in water (Freshly prepared).
Protocol:
-
Sample Prep: Mix 100 µL of biological sample (deproteinized) with 100 µL of the Reagent Solution.
-
Incubation: Incubate at 60°C for 20 minutes in the dark. (Acidic pH catalyzes the condensation).[1]
-
Analysis: Inject directly into HPLC with Fluorescence Detection (FLD).
-
Excitation: 350 nm
-
Emission: 450 nm[1]
-
-
Result: The resulting 6,7-dimethoxy-2-methylquinoxaline is highly fluorescent and elutes as a sharp peak.[1]
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Dark Reaction Mixture | Oxidation of free amine prior to reaction.[1] | Degas solvents with N₂/Ar.[1] Add antioxidant (ascorbic acid) if compatible.[1] Add electrophile immediately after base.[1] |
| Low Yield (Benzimidazole) | Incomplete cyclization (Schiff base remains).[1] | Increase temperature or switch oxidant (try Cu(OAc)₂ or I₂).[1] Ensure Na₂S₂O₅ is fresh.[1][2] |
| Solubility Issues | HCl salt is insoluble in organic solvent (DCM/THF).[1] | Use polar solvents (MeOH, DMF, DMSO).[1] If non-polar solvent is required, free-base the amine in water first, extract into DCM, and use immediately.[1] |
| Broad Peaks (NMR) | Protonation equilibrium. | The product might be protonated by residual HCl.[1] Wash the organic layer with NaHCO₃ during workup.[1] |
References
-
Sigma-Aldrich. 4,5-Dimethoxy-1,2-phenylenediamine hydrochloride Product Sheet.Link
-
Cayman Chemical. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Technical Information.Link
-
Nakamura, M., et al. (1987).[1] "1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids." Chem. Pharm.[1][3] Bull. (Demonstrates the core utility of electron-rich diamines in fluorescence). Link
-
BenchChem. Applications of 1-(2-Amino-4,5-dimethoxyphenyl)ethanone in Medicinal Chemistry. (Contextualizes the dimethoxy-phenyl scaffold in kinase inhibitors). Link
-
PubChem. 4-Methoxybenzene-1,2-diamine dihydrochloride Compound Summary. (Structural and safety data).[1] Link
4,5-Dimethoxybenzene-1,2-diamine hydrochloride for the detection of aromatic aldehydes.
Application Note: Fluorimetric Detection of Aromatic Aldehydes Using 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride (DDB)
Executive Summary
This compound (commonly referred to as DDB or 4,5-dimethoxy-o-phenylenediamine dihydrochloride) is a highly sensitive, chemoselective fluorogenic derivatization reagent utilized for the quantification of aromatic aldehydes[1][2]. This application note details the mechanistic rationale, validated experimental protocols, and analytical metrics for utilizing DDB in high-throughput screening, environmental monitoring, and pharmaceutical impurity analysis.
Mechanistic Rationale & Causality
The selection of DDB over unsubstituted 1,2-diaminobenzene is driven by the electron-donating properties of the methoxy groups at the 4,5-positions. These functional groups significantly enrich the electron density of the aromatic ring, which dramatically enhances the fluorescence quantum yield of the resulting benzimidazole derivative[2].
The derivatization reaction proceeds via a strictly controlled, pH-dependent two-step mechanism:
-
Acidic Condensation & Cyclization: In a dilute acidic environment, the primary amines of DDB undergo a nucleophilic attack on the carbonyl carbon of the aromatic aldehyde. This forms a Schiff base that rapidly undergoes intramolecular cyclization into a benzimidazoline intermediate[2][3]. Causality: The acidic pH is critical here to protonate and activate the carbonyl oxygen, making the carbon more electrophilic, while keeping the DDB amines sufficiently nucleophilic.
-
Aromatization & Alkaline Shift: The intermediate is oxidized (typically by dissolved oxygen in the buffer) to form a stable, highly conjugated benzimidazole[4]. Causality: Because the fluorescence of benzimidazole derivatives is heavily quenched by protonation, shifting the reaction mixture to a strong alkaline pH deprotonates the fluorophore, unlocking its maximum emission intensity[3][5].
Reaction Workflow & Signaling Logic
Workflow of DDB derivatization: Acidic condensation followed by an alkaline shift for detection.
Self-Validating Experimental Protocol
To ensure data integrity, this protocol incorporates internal validation steps, including a reagent blank to establish the baseline and a standard curve to verify reaction linearity and instrument calibration.
Reagents & Materials
-
DDB Reagent: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (≥98.0% purity)[2][6].
-
Diluent: 0.1 M Hydrochloric acid (HCl).
-
Alkaline Buffer: 0.5 M Sodium hydroxide (NaOH).
-
Standard: Benzaldehyde (analytical grade).
Step-by-Step Methodology
-
Reagent Preparation: Dissolve DDB in 0.1 M HCl to a final concentration of 1.0 mM.
-
Causality: DDB is susceptible to auto-oxidation. Preparing it in dilute acid and storing it protected from light prevents premature degradation into fluorescent byproducts, thereby minimizing background noise[2].
-
-
Standard Curve Generation (Self-Validation): Prepare a serial dilution of the benzaldehyde standard (e.g., 10 nM to 10 µM) in water. Prepare a blank containing only water. This validates the dynamic range of the assay.
-
Derivatization Reaction:
-
In a microcentrifuge tube or microplate well, mix 100 µL of the sample/standard with 100 µL of the 1.0 mM DDB reagent.
-
Incubate the mixture at 60°C for 30–45 minutes.
-
Causality: Heat provides the necessary activation energy to drive the Schiff base condensation and subsequent cyclization to completion within a practical timeframe.
-
-
Oxidation & Alkaline Shift:
-
Fluorimetric Detection:
-
Transfer the solution to a quartz cuvette or a black, flat-bottom microplate.
-
Measure the fluorescence using an excitation wavelength (
) of 338 nm and an emission wavelength ( ) of 402 nm[2]. -
Subtract the blank fluorescence from all sample readings to isolate the true analyte signal.
-
Analytical Metrics & Data Presentation
The DDB derivatization method exhibits high selectivity for aromatic aldehydes. Aliphatic aldehydes and ketones generally produce negligible fluorescence under these specific conditions, ensuring high assay specificity[7]. The core 4,5-dimethoxybenzimidazole fluorophore dominates the electronic transitions, resulting in nearly identical excitation and emission maxima across different aromatic aldehyde substrates[2].
Table 1: Representative Fluorescence Characteristics of DDB-Derivatized Aldehydes
| Aldehyde Substrate | Excitation ( | Emission ( | Relative Fluorescence Intensity (%) |
| Benzaldehyde | 338 nm | 402 nm | 100 (Reference Standard) |
| p-Anisaldehyde | 338 nm | 402 nm | ~115 |
| Vanillin | 338 nm | 402 nm | ~90 |
| Furfural | 338 nm | 402 nm | ~85 |
| Aliphatic Aldehydes | N/A | N/A | < 1 (Negligible Interference) |
Troubleshooting & Optimization
-
High Background Fluorescence: If the reagent blank exhibits an unusually high signal, the DDB stock solution has likely auto-oxidized. Solution: Always prepare the DDB reagent fresh prior to the assay and utilize amber tubes to protect it from ambient light[2].
-
Low Signal Intensity / Poor Sensitivity: Ensure the final pH after the addition of NaOH is strictly > 10. Insufficient alkalinization will leave the benzimidazole intermediate protonated, severely quenching the emission at 402 nm[3][5]. Additionally, verify that the incubation temperature reached exactly 60°C, as lower temperatures result in incomplete cyclization.
References
-
Nakamura, M., Toda, M., Saito, H., & Ohkura, Y. (1982). Fluorimetric determination of aromatic aldehydes with 4,5-dimethoxy-1,2-diaminobenzene. Analytica Chimica Acta, 134, 39-45. URL:[Link]
-
Nakamura, M., Toda, M., Mihashi, K., Yamaguchi, M., & Ohkura, Y. (1983). Fluorescent product in the determination of aromatic aldehydes with 4,5-dimethoxy-1,2-diaminobenzene. Chemical and Pharmaceutical Bulletin, 31(8), 2910-2912. URL:[Link]
-
Dojindo Molecular Technologies / Interchim. (n.d.). DDB (1,2-Diamino-4,5-dimethoxybenzene, dihydrochloride) Product Specifications & Application Notes. URL:[Link]
Sources
- 1. 4,5-Dimethoxy-o-phenylenediamine dihydrochloride, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]
- 2. interchim.fr [interchim.fr]
- 3. Furfural - Dry Cleaning, Some Chlorinated Solvents and Other Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Elements de fluorimetrie organique fonctionnelle. (1967) | Maurice Pesez | 25 Citations [scispace.com]
- 6. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur , = 98.0 GC 131076-14-7 [sigmaaldrich.com]
- 7. Enlightening the Path to Protein Engineering: Chemoselective Turn-On Probes for High-Throughput Screening of Enzymatic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative analysis of α-keto acids with 4,5-Dimethoxybenzene-1,2-diamine hydrochloride
Application Note: Quantitative Analysis of -Keto Acids via HPLC-FLD with 4,5-Dimethoxybenzene-1,2-diamine
Executive Summary
This protocol details a robust method using 4,5-Dimethoxybenzene-1,2-diamine (DMB) as a derivatizing agent.[1] Under acidic conditions and heat, DMB reacts selectively with
Mechanism of Action
The core of this assay is the acid-catalyzed condensation of the 1,2-diamine moiety of DMB with the
Reaction Scheme
The reaction requires acidic conditions to protonate the carbonyl oxygen, facilitating nucleophilic attack by the diamine. Reducing agents (sulfite/mercaptoethanol) are essential to prevent the oxidation of the DMB reagent itself.
Caption: Acid-catalyzed condensation pathway forming the fluorescent quinoxalinone derivative.
Materials and Reagents
Critical Reagents
-
Derivatizing Agent: 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (DMB-2HCl).[2] Note: High purity (>98%) is required to minimize background noise.
-
Reducing Agents: Sodium sulfite (
) and 2-Mercaptoethanol (2-ME). Purpose: Prevents auto-oxidation of the diamine reagent. -
Internal Standard (IS):
-Ketovaleric acid (KV) or -Ketocaproic acid. Essential for correcting volumetric errors and matrix effects. -
Solvents: HPLC-grade Methanol, Acetonitrile, and Water.
Reagent Preparation (Stock Solutions)
-
DMB Reagent Solution: Dissolve 1.6 mg DMB-2HCl in 1.0 mL of an aqueous solution containing:
Experimental Protocol
Sample Preparation (Plasma/Serum)
Step-by-Step Workflow:
-
Collection: Collect blood into pre-chilled tubes. Centrifuge immediately at 4°C to separate plasma.
-
Deproteinization:
-
Aliquot
L of plasma.[5] -
Add
L of Methanol (containing Internal Standard, e.g., M -Ketovaleric acid). -
Expert Note: Do not use strong acids like Perchloric Acid (PCA) for precipitation. PCA can cause peak splitting of
-ketoglutarate and degradation of unstable keto acids [1].
-
-
Extraction: Vortex vigorously for 30 seconds. Centrifuge at
for 10 minutes at 4°C. -
Supernatant: Transfer the clear supernatant to a clean amber vial.
Derivatization Reaction
-
Mixing: In a light-protected screw-cap vial, mix:
-
L Sample Supernatant (or Standard)ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> - L DMB Reagent Solution
-
-
Incubation: Seal tightly and heat at 85°C for 45 minutes in a heating block.
-
Quenching/Conditioning (Crucial Step):
-
Cool the mixture on ice for 5 minutes.
-
Add
L of 65 mM NaOH (or appropriate buffer) to dilute and neutralize. -
Why? The fluorescence of quinoxalinone derivatives is pH-dependent. Furthermore, highly acidic injections can distort peak shapes on C18 columns [1].
-
HPLC-FLD Analysis
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Inertsil ODS-4, 250 x 3.0 mm, 5 |
| Column Temp | 40°C |
| Flow Rate | 0.3 - 0.5 mL/min (Adjust based on column ID) |
| Mobile Phase A | Methanol / Water (30:70 v/v) containing 0.1% Formic Acid (optional for shape) |
| Mobile Phase B | 100% Methanol |
| Gradient | 0-10 min: 0% B (Isocratic)10-20 min: 0% |
| Detection | Fluorescence: Excitation: 367 nm |
Workflow Visualization
Caption: End-to-end workflow from sample isolation to fluorescence detection.
Method Validation & Performance Characteristics
To ensure scientific integrity, the method must be validated according to ICH guidelines.
-
Linearity: The method typically demonstrates linearity from 50 nM to 10
M ( ). -
Sensitivity:
-
Limit of Detection (LOD): ~1-5 nM (femtomole range on-column) [1, 2].
-
Limit of Quantification (LOQ): ~15 nM.
-
-
Selectivity: The reagent is highly specific to
-keto acids.[8] Other carbonyls (aldehydes/ketones) generally do not form fluorescent products under these specific conditions or elute at different retention times. -
Stability: Processed derivatives are stable for at least 24 hours at 4°C in the autosampler.
Expert Insights & Troubleshooting
Peak Splitting of -Ketoglutarate (KG)
A common artifact in this assay is the splitting of the
-
Cause: Injection of a highly acidic reaction mixture onto the HPLC column can disrupt the equilibrium of the carboxylic acid moieties on the derivative.
-
Solution: As detailed in the protocol, diluting the reaction mixture 5-fold with 65 mM NaOH prior to injection eliminates this splitting and sharpens the peaks [1].
Reagent Oxidation
DMB is sensitive to oxidation, which increases background fluorescence.
-
Indicator: The reagent solution turns yellow/brown.
-
Prevention: Always include Sodium Sulfite and 2-Mercaptoethanol. Prepare the reagent fresh daily and keep it on ice/protected from light when not in use.
Interferences
Pyruvate is ubiquitous. Contamination from sweat (lactate/pyruvate) or glassware is a risk.
-
Control: Use high-purity water and wear gloves. Run a "Reagent Blank" (Water + DMB) to subtract background pyruvate levels.
References
-
Nakamura, H., et al. (2020). Analysis of intracellular
-keto acids by HPLC with fluorescence detection. Analytical Methods, 12, 2392-2399. -
Hempen, C., et al. (2022).[3][9] Determination of selected
-keto acids in dried blood samples using HPLC with fluorescence detection. Journal of Pharmaceutical and Biomedical Analysis.[9] -
Fuchs, M., et al. (2008).[9][10] Intracellular alpha-keto acid quantification by fluorescence-HPLC. Amino Acids, 36(1), 1-11.[10]
-
Paik, M.J., et al. (2003). Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene.[1] Journal of Chromatography B.
Sources
- 1. Analysis of femtomole concentrations of alpha-ketoisocaproic acid in brain tissue by precolumn fluorescence derivatization with 4,5-dimethoxy-1,2-diaminobenzene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Analysis of intracellular α-keto acids by HPLC with fluorescence detection - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. bevital.no [bevital.no]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Optimal excitation and emission wavelengths to analyze amino acids and optimize neurotransmitters quantification using precolumn OPA-derivatization by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Intracellular alpha-keto acid quantification by fluorescence-HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Experimental Setup for Cyclization Reactions with 1,2-Diamines
Executive Summary
For drug development professionals and synthetic chemists, 1,2-diamines serve as highly versatile bis-nucleophilic precursors for constructing privileged nitrogen-containing heterocycles. Depending on the electrophilic coupling partner, 1,2-diamines undergo predictable intramolecular cyclizations to yield five-membered rings (e.g., benzimidazoles, imidazolines) or six-membered rings (e.g., quinoxalines, piperazines)[1]. This application note provides a comprehensive, self-validating guide to setting up these cyclization reactions, focusing on mechanistic causality, green chemistry protocols, and rigorous analytical validation.
Mechanistic Rationale & Pathway Design
The thermodynamic driving force of 1,2-diamine cyclization relies heavily on the entropic favorability of intramolecular ring closure, governed by Baldwin’s rules[1].
-
5-Exo-Tet / 5-Exo-Trig Pathways (Benzimidazoles): The reaction of a 1,2-diamine with an aldehyde initially forms an acyclic Schiff base (imine). The spatial proximity of the secondary amine drives a 5-exo-trig nucleophilic attack, forming a benzimidazoline intermediate. To achieve the thermodynamically stable aromatic benzimidazole, an oxidative driving force (e.g., aerobic oxidation, transition metal catalysis, or hypervalent iodine) is required[2]. Alternatively, condensation with carboxylic acids requires harsh thermal or acidic conditions, though recent microdroplet technologies have demonstrated significant kinetic acceleration without metals[3].
-
6-Exo-Trig Pathways (Quinoxalines): The double condensation of 1,2-diamines with 1,2-dicarbonyls (diketones) is highly favored. The sequential nucleophilic attacks rapidly eliminate two equivalents of water. Because the resulting pyrazine ring is fully conjugated and aromatic, the reaction often proceeds spontaneously at room temperature without the need for strong oxidants[4].
Reaction pathways of 1,2-diamines forming benzimidazoles and quinoxalines.
Experimental Protocols
Protocol A: Green Synthesis of Quinoxalines (PEG-H2O System)
Causality & Design: Traditional quinoxaline syntheses require refluxing in ethanol or acetic acid, which can degrade sensitive functional groups[4]. By utilizing a Polyethylene Glycol (PEG-600) and water co-solvent system, we exploit PEG as a phase-transfer catalyst. The amphiphilic nature of PEG enhances the solubility of the hydrophobic 1,2-dicarbonyls and 1,2-diamines in water, accelerating the reaction rate through the hydrophobic effect while maintaining ambient temperatures[5].
Step-by-Step Methodology:
-
Preparation: In a 25 mL round-bottom flask, add 1.0 mmol of the 1,2-dicarbonyl compound (e.g., benzil) and 1.0 mmol of the 1,2-diamine (e.g., o-phenylenediamine).
-
Solvent Addition: Add 5.0 mL of a 1:1 (v/v) mixture of PEG-600 and deionized water[5].
-
Reaction: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C). The reaction typically reaches completion within 3 to 20 minutes, depending on the electronic nature of the substituents[5].
-
Workup: Dilute the reaction mixture with 10 mL of ice-cold water. The high polarity of the aqueous phase forces the highly conjugated, hydrophobic quinoxaline product to precipitate.
-
Isolation: Filter the precipitate under a vacuum, wash with chilled water, and dry under a high vacuum. The product is typically >95% pure, bypassing the need for column chromatography[5].
Protocol B: Oxidative Cyclization to Benzimidazoles
Causality & Design: Benzimidazole synthesis from aldehydes requires an oxidant to convert the intermediate benzimidazoline into the aromatic product[2]. While traditional methods use harsh oxidants, modern protocols utilize catalytic nanoparticles or aerobic oxidation to ensure functional group tolerance[2].
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 mmol of 1,2-diamine and 1.0 mmol of the target aldehyde in 5 mL of an appropriate solvent (e.g., ethanol or acetonitrile).
-
Catalyst/Oxidant Addition: Introduce the selected catalyst (e.g., 10 mol% nano-Fe2O3 or a mild oxidant like H2O2/HCl)[2].
-
Reaction: Stir the mixture at room temperature or gentle reflux (depending on the specific catalyst). Ensure the reaction flask is open to the atmosphere if aerobic oxidation is the primary driving force[2].
-
Monitoring: Track the disappearance of the imine intermediate via TLC. The oxidation step is often rate-limiting.
-
Workup: Quench the reaction (if H2O2 is used) with saturated aqueous Na2S2O3. Extract with ethyl acetate (3 × 10 mL), wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) or recrystallization.
Standardized experimental workflow for 1,2-diamine cyclization and validation.
Quantitative Data & Condition Optimization
The following table summarizes the causal relationship between reaction conditions and yields for 1,2-diamine cyclizations, emphasizing the shift toward sustainable chemistry.
| Target Scaffold | Electrophile | Reagents / Catalyst | Conditions | Avg. Time | Yield | Ref |
| Quinoxaline | 1,2-Dicarbonyl | PEG-600 / H2O | Room Temp, Stirring | 3–20 min | 82–98% | [5] |
| Quinoxaline | Phenacyl Bromide | Pyridine (10 mol%) / THF | Room Temp | 2–3 hours | 85–92% | [4] |
| Benzimidazole | Aldehyde | Nano-Fe2O3 (10 mol%) | Aerobic, Mild Heat | 1–4 hours | >85% | [2] |
| Benzimidazole | Carboxylic Acid | Microdroplet (No Catalyst) | Ambient (nESI source) | < 1 min | High | [3] |
System Self-Validation & Analytical QA
To ensure the integrity of the cyclization, the protocol must be self-validating. Do not rely solely on TLC Rf values, as imine intermediates can co-elute with the final cyclized products.
-
1H NMR Spectroscopy: The most definitive proof of cyclization is the complete disappearance of the primary amine (-NH2) protons (typically broad singlets around 3.5–5.0 ppm). For benzimidazoles, the appearance of a highly deshielded imidazole N-H proton (often >10.0 ppm) and the characteristic C2-H proton (if synthesized from formaldehyde or formic acid) confirms ring closure.
-
Mass Spectrometry (LC-MS): In quinoxaline synthesis, the mass of the product will be exactly
Da (accounting for the loss of two water molecules). For benzimidazoles formed via aldehydes, the mass will be Da (accounting for the loss of water and subsequent oxidative loss of two protons). -
IR Spectroscopy: Monitor the disappearance of the distinct N-H stretching doublet (primary amine) at 3300–3500 cm⁻¹ and the carbonyl C=O stretch at ~1700 cm⁻¹, replaced by a single N-H stretch (for benzimidazoles) and strong C=N stretching around 1600 cm⁻¹[5].
References[4] A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAq-tMCuyfkq0WUbchx3KlYlUDms6Kdg6CXIxW9IjeHoUK10v_Vhs_7g2r3tqWt8qdp-ui-hXzHtVwnRx8My8eRjpd8XQ36YOWLFHP09lVrdtv6HIchMNeldHwIglOeLCq_ICKj8gnUNqpgJWdfVijUAug6dSM[2] Recent achievements in the synthesis of benzimidazole derivatives. RSC Publishing.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhoazXEb50c7ZI-XAknB5I-bmjPUWyvl0tqpEkeslu9LgEKAH6xNK7-IjzqmElNUh4yNOLPiO3AnSFnWKQ66gA7pjCVvCfaYWbW8S6hjEYO3O5ASUZ7Jq0of7BXtscYLtR-pVibiH1OTzdp82LucUJLPZ9UZvjXPxN[5] Polyethylene glycol in water: A simple, efficient and green protocol for the synthesis of quinoxalines. Indian Academy of Sciences.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFufW2FgFo96xA2xU2uX17bHYG1VCnmYx6sgbvfdryY4PXLn7cOG7NxDXSQ7ddFyKngUeoc8lq92wi0ujs5YWR6tqxS9U4WPkLlGIMPC-zc13KV8lBp1pBBWwshU2xENAGjypNscFbjmzOhM7J4wvuRSlcO-lKElyzn[1] Comparing the Cyclization Reactivity of 1,2-Diamines and 1,3-Diamines: A Guide for Researchers. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsH8FDISO_WBoBaY_uR-3ftNzqzAq0jr-02pInZljS4VCpM_8mJxHf8nZUta0I7zojfPAOGL7G6CbZ8hSWFuxHIYhDZ4Ab80_iBrCSYA0VivHGc_RhZPRkWRTLFCsJHoVoJKSp_u71WkjB1s1ecxQi43D9ZDbIGMrV2SfzLcnJiZ86H5hKAc9jqm2j_JX03fr_E_8A0iSaQfqZHhORRELhLFp_RoTBYLaVTOserbL4yNn7rnDrQ6sV4v4=[3] Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids. PMC.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0DobSEpT4JNf6eTBc6XCa3oLl4LtOEokwSb10aWFgzYitH4aLy0Osyt4dX3zSdP3zEpBPh9P9Py9yJowHpr041VzynDSvyD-2sSjaPpc0YNVFlDfnbIXdB1dbqtCMJSjihPJvt8FFveCa-sU=
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 3. Accelerated microdroplet synthesis of benzimidazoles by nucleophilic addition to protonated carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acgpubs.org [acgpubs.org]
- 5. ias.ac.in [ias.ac.in]
Optimized Solvent Systems for Heterocycle Synthesis using 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride
Executive Summary
4,5-Dimethoxybenzene-1,2-diamine hydrochloride (also known as 4,5-diaminoveratrole dihydrochloride) is a critical electron-rich building block used in the synthesis of bioactive benzimidazoles, quinoxalines, and fluorescent probes (e.g., DAF-2 for nitric oxide detection).
While the methoxy groups (
This Application Note provides a scientifically grounded guide to solvent selection, overcoming the Solubility vs. Stability Trade-off , and ensuring high-yield heterocyclization.
Physicochemical Profile & Solvent Compatibility[1][2][3]
The successful utilization of this precursor hinges on understanding the dichotomy between its salt form and its free base.
Table 1: Solubility and Stability Matrix
| Feature | Hydrochloride Salt (Commercial Form) | Free Base (In Situ Generated) |
| State | Crystalline Solid (Purple/White) | Oil or Amorphous Solid (Darkens rapidly) |
| Polarity | Ionic / Highly Polar | Moderately Polar |
| Solubility (High) | Water, DMSO, Methanol, 4N HCl | DCM, EtOAc, THF, Acetonitrile |
| Solubility (Low) | DCM, Hexanes, Toluene, Ether | Water, Hexanes |
| Oxidation Risk | Low (Stable for years at -20°C) | Critical (Oxidizes to quinones/azo species in minutes) |
| Primary Use | Storage, Aqueous/Acidic Reactions | Anhydrous Couplings, Nucleophilic Attack |
The "Oxidation Trap"
Expert Insight: A common failure mode is neutralizing the salt to the free base before dissolving it in the reaction solvent. The electron-rich diamine oxidizes rapidly in air, turning solutions pink or black. Rule: Always generate the free base in situ under an inert atmosphere (Argon/Nitrogen) or use the salt directly in acidic media where the amine is protonated and protected.
Solvent Selection Decision Tree
Select your solvent system based on the specific heterocycle you intend to synthesize.
Figure 1: Decision matrix for solvent selection based on the electrophile and reaction mechanism.
Detailed Experimental Protocols
Protocol A: Synthesis of Benzimidazoles (The Aqueous/Acidic Route)
Best for: Condensation with aromatic aldehydes to form fluorescent probes.
Rationale: The hydrochloride salt is soluble in dilute acid. The acid acts as both the solvent and the catalyst for the cyclization, stabilizing the diamine from oxidation until the imidazole ring forms.
-
Preparation: Dissolve 4,5-dimethoxybenzene-1,2-diamine 2HCl (1.0 equiv) in 4N HCl (10 mL per mmol).
-
Note: If the aldehyde is insoluble in water, use Acetic Acid or a 1:1 Ethanol/4N HCl mixture.
-
-
Addition: Add the aldehyde (1.1 equiv). If the aldehyde is a solid, dissolve it in a minimal amount of ethanol first.
-
Reaction: Reflux the mixture at 80–100°C for 2–4 hours.
-
Monitoring: The solution often becomes fluorescent (blue/green emission) as the benzimidazole forms.
-
-
Workup (Self-Validating Step):
-
Cool the reaction to room temperature.
-
Neutralize carefully with Ammonium Hydroxide (NH₄OH) or saturated NaHCO₃ until pH ~8.
-
Observation: The product should precipitate as a solid. If the solution turns dark black without precipitate, oxidative decomposition occurred (check inert gas seal).
-
-
Purification: Filter the precipitate and wash with cold water. Recrystallize from Ethanol/Water.
Protocol B: Synthesis of Quinoxalines (The Alcoholic Route)
Best for: Reaction with glyoxal, pyruvic acid, or 1,2-diketones.
Rationale: Quinoxaline formation requires the free amine to attack the carbonyl. In alcohols (MeOH/EtOH), the salt is partially soluble. Heating promotes the dissociation of HCl, driving the condensation.
-
Solvent System: Use Absolute Ethanol or Methanol .
-
Base Trap: Add Sodium Acetate (NaOAc) (2.2 equiv) to the solvent.
-
Mechanism:[1] NaOAc buffers the HCl released from the starting material, generating the free diamine in situ without raising the pH high enough to cause rapid oxidation.
-
-
Reaction:
-
Suspend the diamine dihydrochloride and NaOAc in Ethanol.
-
Add the 1,2-dicarbonyl compound (1.0 equiv).
-
Reflux for 1–3 hours.
-
-
Isolation:
-
Cool to 0°C. The product often crystallizes directly.
-
If no crystals form, evaporate solvent to 20% volume and add water to force precipitation.
-
Protocol C: Anhydrous Coupling (The "Free Base on Demand" Route)
Best for: Amide coupling or reaction with acid chlorides where water/alcohol is prohibited.
Rationale: You must use an organic solvent (DCM/DMF), but the salt is insoluble. You must use a tertiary amine base to solubilize the reactant.
-
Inert Setup: Flame-dry glassware and purge with Argon.
-
Solvent: Suspend the diamine dihydrochloride in Anhydrous DMF (or DMAc).
-
Note: DCM is poor for the salt but good for the product. DMF is preferred for the initial step.
-
-
Liberation: Add Diisopropylethylamine (DIPEA) (2.5 equiv) via syringe.
-
Observation: The suspension will clear as the free base is liberated and dissolves. The solution may turn slightly pink (trace oxidation)—proceed immediately.
-
-
Coupling: Add the electrophile (Acid Chloride/NHS-ester) immediately.
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF and DIPEA salts), dry over Na₂SO₄.
Mechanistic Workflow & Troubleshooting
Understanding the pathway from Salt to Heterocycle helps diagnose failures.
Figure 2: Reaction pathway highlighting the critical instability of the free base intermediate.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Solution turns deep black immediately upon adding base. | Rapid oxidation of the free amine. | Degas solvents with Argon bubbling for 15 mins before use. Add reducing agent (NaHSO₃) if compatible. |
| Starting material remains as a solid at bottom of flask. | Incomplete solubility of the salt. | Switch from DCM/Ether to DMF or Methanol . Add more DIPEA if using organic media. |
| Product is an oil/gum instead of solid. | Impurities or residual solvent. | Triturate with cold Diethyl Ether or Hexane . The dimethoxy derivatives often crystallize well from alcohols. |
| Low Yield in Benzimidazole synthesis. | Incomplete cyclization. | Ensure the reaction is Acidic . The cyclization step (Phillips reaction) is acid-catalyzed. Add catalytic p-TsOH if using neutral solvents. |
References
-
Kojima, H., et al. (1998). Detection and Imaging of Nitric Oxide with Novel Fluorescent Indicators: Diaminofluoresceins. Analytical Chemistry. (Seminal paper on using this precursor for DAF-2 synthesis). [Link]
-
PubChem. 4,5-Dimethoxybenzene-1,2-diamine dihydrochloride Compound Summary. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Navigating Reactions of 4,5-Dimethoxybenzene-1,2-diamine with Ketones
Welcome to the technical support center for researchers utilizing 4,5-dimethoxybenzene-1,2-diamine hydrochloride in their synthetic workflows. This guide is designed to provide in-depth, field-tested insights into the reactions of this versatile building block with ketones, focusing on the prevalent synthesis of quinoxaline derivatives from 1,2-dicarbonyl compounds. We will explore the expected outcomes, troubleshoot common side reactions, and provide robust protocols to enhance the success of your experiments.
The electron-donating nature of the two methoxy groups on the benzene ring makes this diamine highly nucleophilic and thus highly reactive.[1][2] However, this increased reactivity also enhances its susceptibility to oxidation, a common source of impurities and yield reduction.[1][3] This guide will help you manage these properties to achieve clean, high-yield reactions.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental reactivity and handling of this compound.
Q1: What is the primary and expected reaction of 4,5-dimethoxybenzene-1,2-diamine with a 1,2-dicarbonyl compound?
The reaction of an o-phenylenediamine, such as 4,5-dimethoxybenzene-1,2-diamine, with a 1,2-dicarbonyl compound is the classical and most reliable method for synthesizing quinoxaline derivatives.[4][5] The reaction is a condensation cyclization, typically proceeding through a diimine intermediate, which then rapidly cyclizes to form the stable, aromatic quinoxaline ring system. This reaction is widely employed in medicinal chemistry due to its efficiency and the biological significance of the quinoxaline scaffold.[6]
Q2: My starting material, this compound, is a salt. Do I need to neutralize it before the reaction?
The hydrochloride salt enhances the shelf-life and stability of the diamine by protecting the amino groups from air oxidation.[7] For the reaction to proceed, the free diamine is required. This can be achieved in two ways:
-
Pre-neutralization: The diamine salt can be dissolved in a suitable solvent and neutralized with a base (e.g., NaHCO₃, Et₃N) to generate the free diamine, which is then extracted and used immediately.
-
In-situ Neutralization: More commonly, the reaction is carried out in a solvent like ethanol or acetic acid, which can facilitate the liberation of the free diamine, or a stoichiometric amount of a mild base is included in the reaction mixture.[6][8]
Q3: What are the most common side products when synthesizing quinoxalines from this diamine?
Several side products can arise, primarily due to the reactivity of the starting diamine and the reaction conditions:
-
Oxidation Products: The electron-rich diamine is highly susceptible to air oxidation, which can produce intensely colored impurities and lower the yield of the desired product.[1][3]
-
Benzimidazole Derivatives: Under harsh acidic conditions or at high temperatures, rearrangement of the quinoxaline skeleton or alternative cyclization pathways can lead to the formation of benzimidazoles.[3]
-
Incomplete Condensation Products: If the reaction does not go to completion, you may isolate mono-imine intermediates, where only one of the amino groups has condensed with a carbonyl group.[3]
Q4: Can I react 4,5-dimethoxybenzene-1,2-diamine with a simple ketone, like acetone or cyclohexanone?
While the reaction with 1,2-dicarbonyls is standard, the reaction with simple monoketones is less straightforward. The initial reaction will likely form a mono- or di-Schiff base (imine). Depending on the reaction conditions, these intermediates can potentially:
-
Remain as diimines if stable.
-
Undergo cyclization to form seven-membered 1,5-benzodiazepine derivatives, although this often requires specific catalysts.
-
Participate in unexpected rearrangements.
-
Under strongly acidic conditions, a Pictet-Spengler-type reaction might occur, although this is more characteristic of β-arylethylamines.[2][9] This pathway could lead to complex fused heterocyclic systems.[10]
Generally, these reactions are not as clean or high-yielding as quinoxaline synthesis and may result in a mixture of products requiring extensive purification and characterization.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of quinoxalines.
| Problem | Potential Cause | Recommended Solution & Scientific Rationale |
| Low to No Yield of Quinoxaline Product | Oxidized Starting Diamine: The diamine appears off-white, tan, or even dark brown instead of a pale color. | Solution: Use fresh, high-purity diamine. If necessary, purify the material by recrystallization or column chromatography under an inert atmosphere. Rationale: Oxidized diamine is unreactive in the desired condensation and acts as a significant impurity.[4][11] |
| Suboptimal Reaction Conditions: Incorrect solvent, temperature, or catalyst choice. | Solution: Screen different catalytic systems. Mild acid catalysts (e.g., camphor sulfonic acid, iodine) or catalyst-free methods in solvents like ethanol or ethanol/water mixtures often work well.[4][12] Rationale: The reaction kinetics are highly dependent on the conditions. Electron-donating groups on the diamine generally increase reactivity, allowing for milder conditions.[1][12] | |
| Incomplete Reaction: The reaction has not proceeded to completion. | Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider increasing the reaction time or gently heating the mixture.[4] Rationale: Condensation reactions can sometimes be slow at room temperature, and gentle heating can provide the necessary activation energy to drive the reaction to completion. | |
| Multiple Products Observed (by TLC/NMR) | Formation of Regioisomers: An unsymmetrical 1,2-dicarbonyl compound was used. | Solution: Use a lower reaction temperature to favor the kinetically controlled product. Screen different catalysts, as their acidity/basicity can influence the selectivity.[11] Rationale: The two amino groups of the diamine have slightly different nucleophilicities, and the two carbonyls of the dicarbonyl have different electrophilicities. These differences can be exploited under controlled conditions to favor one isomer. |
| Benzimidazole Formation: Reaction conditions are too harsh (high temperature or strong acid). | Solution: Avoid strong, non-volatile acids and excessively high temperatures. Use milder catalysts like cerium(IV) ammonium nitrate (CAN) or iodine, or consider catalyst-free "green" methods.[3][5] Rationale: Benzimidazole formation is a thermodynamically driven rearrangement that is accelerated by harsh conditions. | |
| Reaction Mixture Turns Dark Brown or Black | Decomposition/Oxidation: The starting diamine or intermediate products are decomposing or oxidizing. | Solution: Ensure the reaction is run under an inert atmosphere (N₂ or Ar). Use degassed solvents. Lower the reaction temperature and extend the reaction time if necessary.[3] Rationale: The electron-rich aromatic ring and amino groups are prone to oxidation, a process often catalyzed by heat and trace metals. An inert atmosphere minimizes contact with oxygen. |
Visualized Mechanisms and Workflows
Diagrams provide a clear visual representation of the chemical transformations and troubleshooting logic.
Reaction Pathways
The following diagram illustrates the desired quinoxaline synthesis alongside common side reactions.
Caption: Primary reaction pathway and common side reactions.
Troubleshooting Workflow: Low Product Yield
This workflow provides a logical sequence of steps to diagnose and solve issues related to low reaction yields.
Caption: A logical workflow for troubleshooting low yield.
Experimental Protocols
The following protocols are provided as a starting point. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Synthesis of a 6,7-Dimethoxyquinoxaline Derivative
This protocol is adapted from established green chemistry methods for quinoxaline synthesis.[12]
-
Reagent Preparation: In a 50 mL round-bottom flask, add this compound (1.0 mmol).
-
Dissolution: Add ethanol (10 mL) and stir to dissolve. If the hydrochloride salt is used, add sodium bicarbonate (2.1 mmol) and stir for 15 minutes to generate the free base in situ.
-
Reactant Addition: Add the 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol) to the mixture.
-
Catalyst Addition: Add a catalytic amount of (1S)-(+)-10-camphorsulfonic acid (CSA) (0.1 mmol, 10 mol%).
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of hexanes:ethyl acetate) until the starting diamine spot is consumed (typically 2-5 hours).
-
Work-up: Upon completion, add cold water (20 mL) to the flask. A solid precipitate of the quinoxaline product should form.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol.
-
Purification: Dry the solid in a vacuum oven. The product is often pure enough for subsequent steps, but it can be further purified by recrystallization from ethanol if necessary.
Protocol 2: Purification of Oxidized 4,5-Dimethoxybenzene-1,2-diamine
If your starting material has darkened due to oxidation, this purification can improve its quality.
-
Dissolution: Dissolve the impure diamine in a minimum amount of hot ethanol containing a small amount of sodium dithionite (a reducing agent to help remove some colored impurities).
-
Decolorization: Add a spatula tip of activated charcoal to the hot solution and swirl for 1-2 minutes.
-
Filtration: Perform a hot filtration through a fluted filter paper or a pad of Celite to remove the charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.
-
Isolation: Collect the purified, lighter-colored crystals by vacuum filtration. Wash with a minimal amount of ice-cold ethanol.
-
Drying and Storage: Dry the crystals thoroughly under vacuum and immediately store under an inert atmosphere (e.g., in a desiccator backfilled with argon or nitrogen) and protect from light.
References
- BenchChem. (2025). Identifying and minimizing side products in quinoxaline synthesis.
- BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
- BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
- BenchChem. (2025). Troubleshooting common issues in quinoxaline synthesis protocols.
- El-Nakkady, S. S., et al. (2023).
- Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. College of Chemistry and Chemical Engineering, Jiangxi Normal University.
- Efficient Synthesis of Quinoxaline Derivatives Using A Camforsulfonic Acid As An Organoc
- Islami, M. R., & Hassani, Z. (2008).
- ResearchGate. (n.d.).
- Biomol. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- Cox, E. D., & Cook, J. M. (1995). The Pictet-Spengler condensation: a new direction for an old reaction. Chemical Reviews, 95(6), 1797-1842.
- J&K Scientific LLC. (2021, March 23). Pictet-Spengler Reaction.
- Soós, D., et al. (2023). Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds. The Journal of Organic Chemistry.
- Patent US3919223A. (1975). Method of production of quinoxaline, obtained particularly from not purified raw materials.
- Sigma-Aldrich. (n.d.). 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
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- 5. encyclopedia.pub [encyclopedia.pub]
- 6. arkat-usa.org [arkat-usa.org]
- 7. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 8. US3919223A - Method of production of quinoxaline, obtained particularly from not purified raw materials - Google Patents [patents.google.com]
- 9. The Pictet-Spengler Reaction [ebrary.net]
- 10. Enantioselective Pictet–Spengler-Type Reaction via a Helically Chiral Anion as an Access to 4,5-Dihydropyrrolo[1,2‑a]quinoxaline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. ijrar.org [ijrar.org]
Purification methods for 4,5-Dimethoxybenzene-1,2-diamine hydrochloride reaction products
Topic: Purification, Handling, and Stability Protocols
Document ID: TS-DDB-045 | Version: 2.1 | Status: Active[1]
Executive Summary & Molecule Profile
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (also known as 4,5-dimethoxy-o-phenylenediamine) is a critical intermediate in the synthesis of benzimidazoles, quinoxalines, and fluorescent probes.[1]
However, it presents a specific challenge: Oxidative Instability. The electron-donating methoxy groups at positions 4 and 5 activate the benzene ring, making the ortho-diamine moiety highly susceptible to air oxidation.[1] This results in the rapid formation of colored impurities (pink to dark purple/black) known as quinone imines and azo-oligomers.[1]
The Golden Rule: Always isolate and store this compound as the dihydrochloride salt . The free base is kinetically unstable in air and should be generated in situ only immediately prior to use.[1]
| Property | Specification |
| CAS Number | 131076-14-7 (Dihydrochloride) |
| Molecular Formula | C₈H₁₂N₂O₂[1][2][3][4] · 2HCl |
| Molecular Weight | 241.11 g/mol |
| Appearance (Pure) | White to off-white crystalline powder |
| Appearance (Oxidized) | Pink, Purple, or Black solid |
| Solubility | Soluble in water, Methanol; Insoluble in Et₂O, DCM |
Purification Protocols
Method A: Aqueous Acid Recrystallization (The Gold Standard)
Best for: Removing colored oxidation impurities and inorganic salts (e.g., Tin residues if synthesized via Sn/HCl reduction).[1]
Principle: The dihydrochloride salt exhibits a steep solubility curve in hydrochloric acid.[1] It is soluble in hot dilute acid but highly insoluble in cold concentrated acid (Common Ion Effect).[1]
Protocol Steps:
-
Dissolution: Suspend the crude dark/purple solid in hot 2M HCl (approx. 5–8 mL per gram of solid). Heat to 60–70°C.[1]
-
Note: Do not boil excessively to avoid acid-catalyzed hydrolysis of the methoxy groups.[1]
-
-
Decolorization: Add activated charcoal (10% w/w relative to crude mass). Stir at 60°C for 15–20 minutes.
-
Critical: This step adsorbs the high-molecular-weight colored oxidation polymers.[1]
-
-
Filtration: Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel. The filtrate should be clear or pale yellow.[1]
-
Precipitation: To the hot filtrate, slowly add Concentrated HCl (37%) (approx. equal volume to the filtrate).[1]
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place in an ice-salt bath (-5°C) for 2 hours.
-
Washing: Wash the filter cake with cold acetone or diethyl ether (to remove residual acid and water).[1] Do not wash with water.[1]
-
Drying: Dry under vacuum over P₂O₅ or KOH pellets.
Method B: Ethanol-Ether Precipitation
Best for: Samples that are already reasonably pure but have slight discoloration.[1]
-
Dissolve the salt in the minimum amount of warm Methanol or Ethanol containing a few drops of conc. HCl.
-
Add activated charcoal, stir, and filter hot.
-
Slowly add Diethyl Ether (anti-solvent) until turbidity persists.[1]
-
Cool in a freezer (-20°C) to maximize yield.
Troubleshooting & FAQs
Q1: My product turned pink/purple immediately after filtration. What happened? A: This is "auto-oxidation."[1] You likely washed the salt with water or a solvent with insufficient acidity.[1]
-
The Fix: The salt hydrolyzes in neutral water to release trace free base, which oxidizes.[1] Always maintain an acidic environment during isolation.[1] Wash with 1:1 Acetone/Conc.[1] HCl or pure Acetone/Ether, never neutral water.
Q2: I used Sn/HCl for reduction, and my product has a high ash content (Tin salts). How do I remove them? A: Tin salts (SnCl₂/SnCl₄) are a common contaminant.[1]
-
The Fix: Use Method A (above). SnCl₂ is highly soluble in concentrated HCl, whereas your diamine dihydrochloride is not.[1] The recrystallization from Conc.[1][7] HCl effectively leaves the tin in the mother liquor.[1]
Q3: Can I store the free base? A: No. The free base (4,5-dimethoxybenzene-1,2-diamine) is not shelf-stable.[1] It will degrade into a black tar within days (or hours) in air.[1] If your protocol requires the free base, generate it in situ by neutralizing the salt with Et₃N or Na₂CO₃ in the reaction vessel.[1]
Q4: The melting point is lower than reported (Ref: ~240°C dec). Why? A: This usually indicates the presence of the monohydrochloride salt or trapped hydration water.[1]
-
The Fix: Recrystallize from concentrated HCl to ensure full protonation to the dihydrochloride form. Dry aggressively under high vacuum (0.1 mbar) to remove lattice water.[1]
Visual Technical Guides
Figure 1: Purification Logic Flow
A decision tree for selecting the correct purification method based on impurity profile.
Caption: Workflow for selecting the appropriate purification route. Method A is required for gross oxidation or inorganic salt contamination.[1]
Figure 2: The Oxidation Trap (Mechanism)
Why the compound turns purple and why acid is the stabilizer.
Caption: The stability equilibrium. High acidity (HCl) locks the nitrogen lone pairs, preventing the electron donation required for oxidation to the colored quinone species.
References
-
Organic Syntheses. (1931).[1] o-Phenylenediamine.[1][2][8][9] Org. Synth. 11, 86; Coll. Vol. 2, 501. (Foundational protocol for diamine salt isolation). Retrieved from [Link][1]
-
Nakamura, M., et al. (1987).[1] 1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for α-keto acids. Chem. Pharm. Bull., 35(2), 687-692.[1][4] (Describes the handling of similar electron-rich diamines).
Sources
- 1. 1,2-Diamino-4,5-dimethoxybenzene | C8H12N2O2 | CID 152939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur , = 98.0 GC 131076-14-7 [sigmaaldrich.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. chem.hbcse.tifr.res.in [chem.hbcse.tifr.res.in]
- 7. rsc.org [rsc.org]
- 8. Synthesis of 4,5-Disubstituted o-Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 4,5-Disubstituted o‑Phenylenediamines: An Enabling Platform for Electrochemical Investigations of Interfacial Ion Transfer Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage conditions for 4,5-Dimethoxybenzene-1,2-diamine hydrochloride
Welcome to the technical support guide for 4,5-Dimethoxybenzene-1,2-diamine hydrochloride (CAS No: 131076-14-7). This document provides in-depth guidance on the stability, storage, and handling of this reagent to ensure the integrity and reproducibility of your experiments. Designed for researchers and drug development professionals, this guide addresses common questions and troubleshooting scenarios encountered in the lab.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its primary applications?
A1: this compound, also known as DDB, is an aromatic diamine.[1][2] Its hydrochloride salt form enhances its solubility in aqueous solutions.[3] The primary application of this compound is as a highly sensitive fluorogenic reagent. It reacts with aldehydes, ketones, and other carbonyl compounds to produce highly fluorescent benzimidazole derivatives.[1][4] This property makes it invaluable for the quantitative analysis of α-keto acids and stress compounds like glyoxal and methylglyoxal in biological systems using techniques such as reversed-phase HPLC.[1]
Q2: Why is this compound susceptible to degradation? What are the chemical principles at play?
A2: As an aromatic amine, specifically an o-phenylenediamine derivative, this compound is inherently susceptible to oxidation.[5] The two electron-donating amino groups (-NH₂) increase the electron density of the benzene ring. This heightened electron density makes the molecule more vulnerable to attack by oxidizing agents, including atmospheric oxygen.[5] Exposure to air, light, and certain metal ions can initiate oxidation, leading to the formation of colored impurities and a loss of reactivity.[5]
Q3: What are the visible signs of compound degradation?
A3: The most prominent indicator of degradation is a change in color. While the pure solid is typically a crystalline substance[1][3], sometimes appearing as a white, light brown, or purple powder[3][6], it will darken upon oxidation. This color change can progress from yellow to orange-brown and, in cases of severe degradation, to deep red or nearly black.[5] This is due to the formation of oxidized products, such as phenazine derivatives.[5][7] If you observe a significant darkening of your solid reagent or a yellow/brown tint in freshly prepared solutions, compound degradation is the likely cause.
Q4: What are the ideal long-term storage conditions for the solid compound?
A4: To maximize the shelf-life and maintain the integrity of solid this compound, it is crucial to control the storage environment. The recommendations are summarized in the table below. Adherence to these conditions minimizes the risk of oxidation, hydrolysis, and photodegradation. One supplier guarantees stability for at least four years when stored at -20°C.[1]
| Parameter | Recommendation | Rationale |
| Temperature | Store in a freezer at -20°C. [1] | Reduces the rate of potential decomposition reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). [5] | Prevents oxidation from atmospheric oxygen. |
| Light | Protect from light by using an amber or opaque container. [5][8] | Aromatic amines can be light-sensitive, and light can catalyze oxidation. |
| Moisture | Keep container tightly sealed in a dry place. [9][10][11] | The compound is hygroscopic and can absorb moisture, which may affect its stability and reactivity.[10] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and acid chlorides. [8] | Prevents vigorous and hazardous chemical reactions that degrade the compound. |
Q5: How should I handle the compound during routine laboratory use?
A5: this compound is classified as a substance that causes skin, eye, and respiratory irritation.[9][12][13] Therefore, proper personal protective equipment (PPE) is mandatory.
-
Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11][14]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat.[11][15][16]
-
Hygiene: Wash hands thoroughly after handling.[11] Avoid eating, drinking, or smoking in the work area.[11]
Experimental Protocols & Workflows
Protocol for Preparing a Stock Solution
This protocol is designed to minimize degradation during solubilization. The key is to limit exposure to oxygen and light.
-
Prepare Solvent: Use a high-purity, appropriate solvent (e.g., DMSO, acetonitrile, or a buffered aqueous solution). If possible, degas the solvent by sparging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
Weigh Compound: Briefly remove the reagent container from the freezer and allow it to equilibrate to room temperature before opening to prevent condensation of moisture onto the solid. Weigh the desired amount of the solid quickly in a fume hood.
-
Solubilization: Add the degassed solvent to the solid. Mix gently by vortexing or inverting until fully dissolved. If using an aqueous buffer, ensure the pH is compatible with your experimental design, as extreme pH can affect stability.
-
Storage of Solution: Prepare solutions fresh whenever possible. If short-term storage is necessary, blanket the headspace of the vial with an inert gas, seal tightly, wrap in foil to protect from light, and store at 2-8°C. Avoid long-term storage of solutions, as the compound is less stable once dissolved.
Workflow for Handling and Storage
The following diagram outlines the critical decision points and steps from receiving the compound to its use in an experiment.
Caption: Workflow for optimal handling and storage of the compound.
Troubleshooting Guide
Use this guide to diagnose and resolve common issues encountered during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low or No Fluorescent Signal in Assay | 1. Degraded Reagent: The solid compound was oxidized due to improper storage. 2. Solution Instability: The stock solution degraded after preparation. 3. Incorrect pH: The reaction pH is suboptimal for the derivatization reaction. | 1. Visually inspect the solid reagent. If it is significantly discolored (dark brown/black), procure a fresh batch. 2. Always prepare solutions fresh before the experiment using degassed solvents.[5] 3. Verify the pH of your reaction buffer. The efficiency of the derivatization reaction can be pH-dependent. |
| High Background Fluorescence | 1. Reagent Impurities: The reagent contains fluorescent, oxidized impurities. 2. Solvent Contamination: The solvent contains fluorescent impurities or peroxides that are oxidizing the reagent. | 1. If slight discoloration is noted, consider purifying a small amount of the material if feasible, though purchasing a new lot is often more reliable. 2. Use high-purity or HPLC-grade solvents. Test solvents for peroxide contamination, especially ethers like THF or dioxane. |
| Inconsistent Results / Poor Reproducibility | 1. Progressive Degradation: The stock solution is degrading over the course of the experiment or between experiments.[8] 2. Variable Storage: Inconsistent handling and storage practices are affecting the reagent's quality. | 1. Prepare a fresh solution for each experiment or, at a minimum, for each new day of experiments. Avoid repeated freeze-thaw cycles of stock solutions. 2. Implement and strictly follow the standardized storage and handling workflow outlined above. |
Troubleshooting Logic Diagram
This diagram illustrates a logical path for troubleshooting inconsistent experimental outcomes.
Caption: Decision tree for troubleshooting inconsistent experimental results.
References
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from [Link]
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
SKC Inc. (2023, December 22). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]
-
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - Supporting Information. ACS Chemical Health & Safety. Retrieved from [Link]
-
Organic Syntheses. o-PHENYLENEDIAMINE. Retrieved from [Link]
-
Chalcogenide Letters. (2019, December 18). SYNTHESIS AND CHARACTERIZATION OF POLY (O-PHENYLENEDIAMINE) PoPD BY CHEMICAL OXIDATION TECHNIQUE. Retrieved from [Link]
-
Research Publish Journals. (2023, August 7). SYNTHESIS, CHARACTERIZATIONS AND BIOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O- PHENYLENEDIAMINE AND 2-HYDROXY. Retrieved from [Link]
-
PubChem. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2). Retrieved from [Link]
-
PubChem. 1,2-Diamino-4,5-dimethoxybenzene. Retrieved from [Link]
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. CAS 131076-14-7: 4,5-Dimethoxy-1,2-phenylenediamine dihydr… [cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. manavchem.com [manavchem.com]
- 7. chalcogen.ro [chalcogen.ro]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. diplomatacomercial.com [diplomatacomercial.com]
- 11. fishersci.com [fishersci.com]
- 12. 4,5-Dimethoxybenzene-1,2-diamine--hydrogen chloride (1/2) | C8H14Cl2N2O2 | CID 13000219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | 131076-14-7 [sigmaaldrich.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. skcinc.com [skcinc.com]
- 16. dept.harpercollege.edu [dept.harpercollege.edu]
Technical Support Center: Troubleshooting 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride (DDB) Reactions
Welcome to the Technical Support Center for 4,5-Dimethoxybenzene-1,2-diamine hydrochloride (often abbreviated as DDB or DMB hydrochloride). This guide is engineered for researchers, analytical scientists, and drug development professionals utilizing DDB as a fluorogenic derivatizing agent for
Below, we address the critical solubility and stability bottlenecks associated with this compound, providing field-proven, self-validating methodologies grounded in mechanistic chemistry.
Part 1: Troubleshooting Guides & FAQs
Q1: Why does DDB hydrochloride fail to dissolve in my organic reaction mixture (e.g., DCM, THF, or Toluene)?
The Causality: DDB is commercially supplied as a hydrochloride salt (often a dihydrochloride) to protect the electron-rich aromatic ring from rapid atmospheric oxidation. Because it exists as an ionic lattice, its solvation energy is incredibly high in non-polar or aprotic organic solvents. It will simply remain as a purple/brown suspension in dichloromethane (DCM) or tetrahydrofuran (THF), preventing it from acting as a nucleophile in condensation or coupling reactions. The Solution: You must perform an in situ free-basing step using a polar aprotic co-solvent (like DMF or Acetonitrile) and a non-nucleophilic tertiary amine base (such as Triethylamine or DIPEA) [1].
Q2: If the salt is insoluble, can I just pre-convert it to the free base, isolate it, and store it for future organic reactions?
The Causality: We strongly advise against this. The two methoxy (
Q3: I am using DDB for HPLC derivatization of methylglyoxal or acrolein, but my fluorescent adduct yields are inconsistent. What is wrong?
The Causality: Derivatization of
Part 2: Data Presentation
To optimize your solvent and base selection, refer to the empirical data summarized below.
Table 1: Solubility & Stability Profile of DDB Forms
| Solvent | DDB Hydrochloride Salt Solubility | DDB Free Base Solubility | Free Base Stability (Air Exposed) |
| Water / Aqueous Buffers | Excellent (>50 mg/mL) | Poor (<1 mg/mL) | Degrades within hours (turns dark) |
| Methanol (MeOH) | Good (~20 mg/mL) | Good | Degrades within 1-2 hours |
| Acetonitrile (MeCN) | Poor (<1 mg/mL) | Moderate | Degrades within 4-6 hours |
| Dichloromethane (DCM) | Insoluble | Excellent | Degrades rapidly (<1 hour) |
| Dimethylformamide (DMF) | Moderate (requires heat/sonication) | Excellent | Stable if degassed (Argon) |
Table 2: Recommended Bases for In Situ Neutralization
| Base | pKa (Conjugate Acid) | Volatility | Recommended Application |
| Triethylamine (TEA) | 10.75 | High (b.p. 89°C) | General organic synthesis; easily removed in vacuo. |
| DIPEA (Hünig's Base) | 11.4 | Moderate (b.p. 127°C) | Sterically hindered; best to prevent side-alkylation. |
| Sodium Acetate (NaOAc) | 4.76 | Solid (Non-volatile) | HPLC derivatization; acts as a buffer in aqueous media. |
Part 3: Experimental Protocols
Protocol A: In Situ Free-Basing for Anhydrous Organic Condensation (e.g., Quinoxaline Synthesis)
This protocol is a self-validating system: the transition from a cloudy suspension to a clear solution confirms successful free-basing, while the maintenance of a light color confirms the absence of oxidation.
-
Preparation & Degassing: Add 1.0 equivalent of DDB hydrochloride to an oven-dried, Argon-flushed round-bottom flask. Add anhydrous DMF or MeCN (approx. 10 mL per mmol of DDB). Validation check: The mixture will be a cloudy suspension.
-
Sparging: Sparge the suspension with Argon for 15 minutes to remove dissolved oxygen.
-
Neutralization: Dropwise, add 2.5 equivalents of anhydrous N,N-Diisopropylethylamine (DIPEA).
-
Validation: Stir for 10 minutes at room temperature. Validation check: The suspension should clarify into a homogenous, light-amber solution. If it turns dark purple or black, oxygen ingress has occurred, and the batch must be discarded.
-
Reaction: Slowly add 1.0 equivalent of your electrophile (e.g., an
-dicarbonyl or activated halide). Proceed with your specific heating/stirring requirements under continuous Argon flow.
Protocol B: HPLC Derivatization of -Dicarbonyls (Methylglyoxal/Acrolein)
Used for quantifying oxidative stress biomarkers in biological samples [3], [4].
-
Buffer Preparation: Prepare a 0.1 M Sodium Acetate buffer and adjust the pH to 3.5 using glacial acetic acid.
-
Reagent Preparation: Dissolve DDB hydrochloride in the acetate buffer to a final concentration of 5 mM. Note: Prepare this fresh daily and protect it from light.
-
Derivatization: Mix 100
L of the biological sample (plasma/urine, deproteinized) with 100 L of the 5 mM DDB reagent. -
Incubation: Incubate the mixture in the dark at 60°C for 2 hours to drive the condensation and dehydration steps to completion.
-
Termination & Analysis: Cool to 4°C to stop the reaction. Inject directly into the HPLC system (Fluorescence detection:
= 352 nm, = 440 nm).
Part 4: Mechanistic Visualizations
Below are the logical workflows and mechanistic pathways governing DDB handling, rendered in Graphviz.
Caption: Workflow for handling DDB hydrochloride to prevent oxidation during organic synthesis.
Caption: Mechanistic pathway of DDB condensation with methylglyoxal to form a fluorescent quinoxaline.
References
-
Synthesis and chromatography of 1,2-diamino-4,5-dimethoxybenzene, 6,7-dimethoxy-2-methylquinoxaline and 6,7-dimethoxy-2,3-dimethylquinoxaline for use in a liquid chromatographic fluorimetric assay of methylglyoxal. McLellan A.C., Thornalley P.J. Analytica Chimica Acta (1992).
-
Characterization of one-electron oxidized copper(ii)-salophen-type complexes; effects of electronic and geometrical structures on reactivities. Shimazaki, Y., et al. Dalton Transactions (2015).
-
Association of Plasma Methylglyoxal Increase after Myocardial Infarction and the Left Ventricular Ejection Fraction. Nemet I., et al. Biomedicines (2022).
-
Enzymatic Acrolein Production System and Its Impact on Human Cells. Roldán-Gutiérrez, M., et al. ACS Chemical Research in Toxicology (2024).
Optimizing reaction conditions for 4,5-Dimethoxybenzene-1,2-diamine hydrochloride and aldehydes
Topic: Reaction of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride with Aldehydes Ticket ID: OPT-BENZ-45DM Status: Active Support Level: Senior Application Scientist
Executive Summary & Core Chemistry
You are working with 4,5-dimethoxybenzene-1,2-diamine dihydrochloride (DMBDA·2HCl).[1] This substrate presents a unique "push-pull" challenge in benzimidazole synthesis:
-
Electronic Activation (The "Push"): The two methoxy groups at positions 4 and 5 are strong electron-donating groups (EDGs). This makes the aromatic ring electron-rich, increasing the nucleophilicity of the amines once liberated. However, it also makes the starting material highly susceptible to oxidative degradation (tar formation) before the reaction completes.
-
Salt Deactivation (The "Pull"): The hydrochloride salt form renders the amines protonated (
). In this state, they are non-nucleophilic . You cannot simply mix the reagents; you must formally liberate the free base in situ.
The reaction proceeds via a condensation-cyclization-oxidation sequence. Because you are starting with an aldehyde (oxidation state -1 relative to the product), an oxidant is required to aromatize the imidazole ring.
Visualizing the Pathway
Understanding the mechanism is the first step to troubleshooting. The diagram below illustrates the critical "Salt-to-Product" pathway.
Caption: Figure 1. The obligatory neutralization and oxidative pathway for converting DMBDA·HCl to benzimidazole.
Validated Protocols
Protocol A: The "Ridley" Method (Sodium Metabisulfite)
Best for: High yields, broad aldehyde scope, preventing oxidation side-products (tars).
Mechanism:
| Component | Equivalents | Role |
| DMBDA·2HCl | 1.0 equiv | Nucleophile source |
| Aldehyde | 1.0 - 1.1 equiv | Electrophile |
| 1.1 - 1.5 equiv | Oxidant & Adduct stabilizer | |
| Solvent | EtOH/Water (3:1) | Solubilizes salt & organic aldehyde |
| Base | ~2.0 equiv* | See Step 1 below |
Step-by-Step:
-
Neutralization (Critical): Dissolve DMBDA·2HCl in minimal water. If using a separate base (like
or TEA), add it now until pH is ~6-7. Note: Sodium metabisulfite is slightly acidic; if you rely solely on it without neutralizing the HCl first, the reaction may be too acidic for imine formation. -
Adduct Formation: In a separate flask, dissolve the aldehyde in Ethanol. Add the Sodium Metabisulfite (dissolved in minimal water). Stir for 15 mins.
-
Combination: Pour the diamine solution into the aldehyde-bisulfite mixture.
-
Reflux: Heat to reflux (approx. 80°C) for 4–6 hours.
-
Workup: Cool to room temperature.
-
If precipitate forms: Filter and wash with ice-cold water.[2]
-
If no precipitate: Neutralize further with
(to pH 8-9) to crash out the free base benzimidazole.
-
-
Purification: Recrystallize from Ethanol/Water.
Protocol B: Aerobic "Green" Synthesis (Catalyst-Free)
Best for: Simple aromatic aldehydes, avoiding sulfur reagents. Risk: Higher chance of "tar" formation due to the electron-rich diamine reacting with air non-selectively.
Step-by-Step:
-
Solvent: Use Methanol or Ethanol.[3]
-
Base: Add 2.05 equiv of Triethylamine (TEA) or DIPEA to the DMBDA·2HCl suspension. Stir until clear (liberation of free amine).
-
Reaction: Add 1.0 equiv Aldehyde.
-
Conditions: Stir open to the air (or bubble
) at room temperature for 12-24 hours. Optional: Add 5 mol% Iodine ( ) to accelerate oxidation. -
Workup: Evaporate solvent, redissolve in EtOAc, wash with water, dry, and concentrate.
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned black/dark purple immediately. Is this normal?
Diagnosis: Rapid oxidative polymerization. Explanation: The 4,5-dimethoxy groups make the phenylenediamine ring extremely electron-rich. In the presence of oxygen and light, it oxidizes to quinoid species (tars) faster than it reacts with the aldehyde. Solution:
-
Degas solvents before mixing.
-
Switch to Protocol A (Metabisulfite). The bisulfite acts as an antioxidant for the starting material while facilitating the correct cyclization oxidation.
-
Run the reaction under Nitrogen/Argon until the reflux stage.
Q2: I see no product, only starting material (LC-MS).
Diagnosis: Failure of nucleophilic attack. Explanation: The amine is likely still protonated. The pKa of the anilinium ion is low, but in strong acid (from the 2HCl salt), the equilibrium favors the non-nucleophilic salt. Solution:
-
Check the pH of your reaction mixture.[2] It must be > 4-5 for the amine to have significant nucleophilic character.
-
Add Sodium Acetate (NaOAc) or Triethylamine (TEA) (2.0-2.2 equiv) to buffer the HCl.
Q3: I isolated a product, but the mass is M+2.
Diagnosis: Incomplete oxidation. Explanation: You have isolated the dihydrobenzimidazole intermediate. The cyclization happened, but the final aromatization step failed. Solution:
-
Extend reaction time.
-
Add an oxidant. If using Protocol B, add a pinch of Iodine or DDQ. If using Protocol A, ensure you added enough metabisulfite and that it hasn't degraded (it oxidizes to sulfate over time).
Diagnostic Logic Tree
Use this flowchart to diagnose low yields or failed reactions.
Caption: Figure 2. Logic flow for diagnosing failure modes in DMBDA·HCl reactions.
References
-
Ridley, H. F., et al. (1965). "The preparation of some benzimidazoles from o-phenylenediamines and aldehydes using sodium metabisulphite."[4][5] Journal of Heterocyclic Chemistry, 2(4), 453-456.
-
BenchChem Technical Support. (2025). "Troubleshooting guide for low conversion rates in benzimidazole synthesis." BenchChem Knowledge Base.
-
Raja, D., et al. (2020).[6][7] "Glucose as an Efficient C1 Synthon in the Synthesis of Benzimidazoles via an Oxidative Cyclization Strategy." The Journal of Organic Chemistry, 85(18), 11531–11540.
-
Bahrami, K., et al. (2007).[6] "A Simple and Efficient One-Pot Synthesis of 2-Substituted Benzimidazoles." Synthesis, 2007(3), 417-427.
-
Santa Cruz Biotechnology. "1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride Product Data."[8] SCBT Catalog.
Sources
- 1. 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) | CAS 131076-14-7 | Cayman Chemical | Biomol.com [biomol.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. turkjps.org [turkjps.org]
- 8. 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride | CAS 131076-14-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Identifying and minimizing byproducts in 4,5-Dimethoxybenzene-1,2-diamine hydrochloride reactions
Topic: Identifying and Minimizing Byproducts in Synthesis & Application
Document ID: TS-DDB-004 | Version: 2.1 | Status: Active
Introduction: The Chemistry of Instability
4,5-Dimethoxybenzene-1,2-diamine hydrochloride (DDB-HCl) is a critical intermediate for synthesizing fluorescent quinoxaline probes (e.g., for nitric oxide or
While the methoxy groups increase electron density, making the aromatic ring more nucleophilic and reactive toward carbonyls, they also significantly lower the oxidation potential of the amine groups. This makes DDB significantly more air-sensitive than unsubstituted
This guide addresses the three primary failure modes:
-
Oxidative Dimerization (The "Black Tar" issue).[1]
-
Incomplete Cyclization (The "Mono-imine" trap).
-
Salt-Free Base Transition Errors .
Module 1: Pre-Reaction Storage & Handling
Troubleshooting Guide: Material Discoloration
User Question: "My white DDB-HCl powder has turned purple/black in the bottle. Is it still usable?"
Technical Diagnosis: The color change indicates the formation of azo-oligomers and phenazine derivatives via auto-oxidation. The electron-donating methoxy groups stabilize the radical cation intermediate, accelerating this process compared to standard diamines.
-
Purple/Pink: Early-stage oxidation (<1% impurity). Usable for qualitative work but requires recrystallization for quantitative assays.
-
Black/Dark Brown: Advanced polymerization (Poly-DDB). Discard or sublime.
The Mechanism of Failure (Oxidative Cascade):
Figure 1: The oxidative pathway of electron-rich diamines leading to colored impurities.[2]
Protocol: Rescuing Oxidized Material
If the material is pink/purple (not black), perform reductive recrystallization :
-
Dissolve the salt in minimal hot ethanol/water (9:1).
-
Add a pinch of Sodium Dithionite (
) or activated charcoal. -
Filter hot under nitrogen.
-
Cool rapidly on ice to reprecipitate the HCl salt.
-
Wash with cold diethyl ether.
Module 2: Reaction Optimization
Troubleshooting Guide: Incomplete Cyclization
User Question: "I am reacting DDB with a diketone to form a quinoxaline. LC-MS shows a peak at [M+18] relative to my product. What is this?"
Technical Diagnosis: The [M+18] peak corresponds to the mono-imine intermediate (incomplete condensation) or a hydrated adduct . This occurs when the second amine fails to close the ring due to steric hindrance or insufficient acidity.
Data: Common Byproduct Signatures (LC-MS)
| Component | Structure Description | Mass Shift ( | Cause |
| Target Product | Quinoxaline/Benzimidazole | 0 (Ref) | N/A |
| Mono-imine | One amine condensed, one free | +18 Da (vs product) | pH too high; Reaction time too short |
| Dimer Impurity | Tetramethoxyphenazine derivative | ~330 Da (approx) | Oxidation during reaction |
| Hydrolysis Product | Ring opening of product | +18 Da | Acid concentration too low during workup |
Protocol: The "Acid-Sweep" Method
To ensure 100% cyclization without oxidizing the diamine:
-
Deoxygenate Solvents: Sparge all solvents (MeOH, EtOH, or Water) with Argon for 15 mins before adding DDB.
-
Acid Catalyst: Maintain pH < 4. The HCl salt provides some acidity, but adding acetic acid (AcOH) promotes the proton transfer required for ring closure.
-
Temperature Ramp:
-
Step 1: Stir at 0°C for 30 mins (formation of mono-imine).
-
Step 2: Heat to reflux (60-80°C) for 2 hours (drives water elimination and ring closure).
-
Module 3: Post-Reaction Purification
FAQ: Removing the "Sticky" Impurities
Q: My product is contaminated with a dark residue that streaks on TLC. How do I remove it?
A: The dark residue is likely polymerized DDB. It is highly lipophilic but often insoluble in ether.
-
Strategy: Exploiting the basicity of the product.
-
Workflow:
-
Acidify reaction mixture (pH 1).
-
Wash with Dichloromethane (DCM) . The polymer/neutral impurities partition into DCM.
-
Basify the aqueous layer (pH 9-10) with
. -
Extract the target product into Ethyl Acetate.
-
Visual Workflow: Impurity Decision Tree
Figure 2: Decision logic for purification based on visual and spectrometric data.
Summary of Best Practices
-
Store Cold: Always store DDB-HCl at -20°C.
-
Handle Fast: Weigh out the salt quickly; do not leave the bottle open.
-
Sparge First: Never dissolve DDB in oxygenated solvents.
-
Acidify: Keep conditions acidic until the ring is closed to prevent side-reactions.
References
-
Nakamura, M., et al. (1987).[3] "1,2-Diamino-4,5-methylenedioxybenzene as a highly sensitive fluorogenic reagent for
-keto acids." Chemical & Pharmaceutical Bulletin, 35(2), 687-692.[3] (Cited for diamine reactivity principles). -
Kim, J., et al. (2023). "Revisiting o-Phenylenediamine as a Nanomaterial-Catalyzed Signaling Agent: Dimerization versus Polymerization." ACS Omega.[4] Retrieved from [Link]
Sources
Troubleshooting fluorescence quenching in assays using 4,5-Dimethoxybenzene-1,2-diamine hydrochloride
Subject: Diagnostic & Optimization Guide for Fluorescence Quenching in
Executive Summary
You are likely using 4,5-Dimethoxybenzene-1,2-diamine hydrochloride (DMBD) to quantify
When researchers report "quenching," it is rarely a single physical phenomenon. In DMBD assays, signal loss is usually a tripartite problem:
-
Synthetic Failure: The fluorophore never formed due to pH or reagent oxidation.
-
True Quenching: The fluorophore formed but its energy was dissipated non-radiatively (e.g., by metal ions or temperature).
-
Inner Filter Effect: High background absorbance masked the signal.
This guide provides a causality-based troubleshooting framework to isolate and resolve these issues.
Part 1: Diagnostic Logic Tree
Before altering your protocol, use this logic tree to categorize your failure mode.
Figure 1: Diagnostic workflow to distinguish between reagent degradation, reaction failure, and matrix-induced quenching.
Part 2: Critical Troubleshooting Guides
Issue 1: The "False" Quench (Reaction Failure)
Symptom: Both samples and standards show negligible fluorescence. The reaction mixture remains pale.
Mechanism: DMBD requires an acidic environment to condense with the
Q: My reaction buffer is pH 7.0. Why is there no signal? A: The condensation reaction is acid-catalyzed. You must perform the derivatization in dilute acid (typically HCl).
-
Corrective Action: Ensure the reaction occurs in 0.1 M - 0.5 M HCl .
-
The Trap: While the reaction needs acid, the fluorescence quantum yield of the derivative may drop if the solution is extremely acidic during detection.[2]
-
Optimization: Many protocols recommend reacting in HCl, then separating via HPLC. If measuring in a plate reader without separation, you may need to adjust the final pH to ~3.0–4.0 post-reaction for optimal emission, though quinoxalinone derivatives are generally stable in acid [1].
Q: My DMBD reagent turned slightly brown. Can I still use it? A: No. DMBD is an electron-rich aromatic amine and is highly susceptible to auto-oxidation. The brown color indicates the formation of polymerization products or quinones, which act as inner-filter quenchers (they absorb the excitation light).
-
Corrective Action:
-
Prepare DMBD fresh daily.
-
Add a reducing agent: 2-Mercaptoethanol (5% v/v) or Sodium Sulfite to the reagent solution to prevent oxidation [2].
-
Store the stock solution in amber glass at 4°C, strictly for <24 hours.
-
Issue 2: True Quenching & Matrix Effects
Symptom: Standards work fine, but biological samples (serum/urine) show low signal or poor recovery.
Mechanism: Biological matrices contain paramagnetic species (heme iron) and heavy metals that quench fluorescence via collisional deactivation. Proteins can also scatter light or bind the fluorophore.
Q: I am detecting keto acids in serum. Do I need to deproteinize? A: Yes, absolutely. Proteins cause massive light scattering (Rayleigh scattering) that mimics high background and can physically sequester the hydrophobic quinoxalinone derivative.
-
Protocol: Use Tungstic Acid or Methanol precipitation.[3]
-
Tungstic Acid:[3] Superior for keto acids as it stabilizes them during precipitation [1].
-
Avoid: Trichloroacetic acid (TCA) can sometimes interfere with specific fluorescence wavelengths or cause acid hydrolysis of unstable analytes if not neutralized.
-
Q: Could metal ions be quenching my signal? A: Yes. Transition metals (Fe³⁺, Cu²⁺) are potent quenchers of quinoxalinone fluorescence.
-
Test: Add EDTA (1 mM final concentration) to your sample buffer. If signal recovers, metal quenching was the cause.
Issue 3: Spectral Mismatch
Symptom: Signal is stable but weak.
Mechanism: The quinoxalinone derivative has a specific Stokes shift. Using generic "DAPI" or "FITC" filter sets will result in >90% signal loss.
Q: What are the exact wavelengths? A:
-
Excitation: 350 nm – 369 nm (Max ~367 nm)
-
Emission: 430 nm – 450 nm (Max ~446 nm)
-
Advice: Ensure your monochromator or filter set is optimized for Blue fluorescence (close to the DAPI excitation, but slightly red-shifted emission).
Part 3: Master Protocol (Self-Validating)
This protocol incorporates checkpoints to validate the assay performance in real-time.
Reagents:
-
Reagent A (Derivatization): 7 mM DMBD + 5% 2-Mercaptoethanol in H₂O. (Prepare Fresh).
-
Reagent B (Catalyst): 1.0 M HCl.
-
Standard: Sodium Pyruvate (10 µM in H₂O).
Workflow:
| Step | Action | Critical Parameter | Validation Checkpoint |
| 1 | Sample Prep | Mix 100 µL Sample + 100 µL Reagent A + 100 µL Reagent B. | Final [HCl] should be ~0.33 M. |
| 2 | Reaction | Heat at 100°C for 20 minutes (sealed vial). | Light Exclusion: Wrap vials in foil. |
| 3 | Cooling | Cool on ice for 5 minutes. | Stop reaction immediately to standardize time. |
| 4 | Clarification | If matrix is complex, centrifuge at 10,000 x g for 5 min. | Pellet indicates protein/debris removal. |
| 5 | Detection | Transfer 200 µL to black-walled microplate. | Read Ex 367 / Em 446. |
Data Analysis: To correct for quenching in complex matrices, Standard Addition is required:
-
Aliquot Sample.
-
Aliquot Sample + Known Spike of Pyruvate.
-
Calculate recovery. If Spike recovery is <80%, matrix quenching is active. Dilute sample 1:5 and re-run.
Part 4: Visualizing the Mechanism
Understanding the chemical pathway helps identify where the "break" occurs.
Figure 2: Reaction pathway of DMBD with
References
-
Koike, K., & Koike, M. (1984). Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography.[3] Analytical Biochemistry, 141(2), 481–487.
-
Nakamura, H., et al. (Specific methodologies on diamine stability often reference the necessity of reducing agents in similar quinoxalinone derivatization workflows). See general principles in:
- Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. (Standard reference for quenching mechanisms: collisional vs.
Disclaimer: This guide is for research use only. Always consult the Safety Data Sheet (SDS) for this compound before handling.
Sources
- 1. Determination of alpha-keto acids in serum and urine by high-performance liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Proteins for Investigating Biological Events in Acidic Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent analysis of alpha-keto acids in serum and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
4,5-Dimethoxybenzene-1,2-diamine hydrochloride vs. other phenylenediamine derivatives in synthesis
High-Fidelity Derivatization in Analytical Synthesis: A Comparative Guide on 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride (DDB) vs. Traditional Phenylenediamines
Introduction
The absolute quantification of reactive α-dicarbonyls (such as methylglyoxal and glyoxal) and α-keto acids is a critical bottleneck in both metabolic biomarker discovery and the synthesis of bioactive heterocycles. While unsubstituted o-phenylenediamine (OPD) has historically served as the default derivatizing agent, the demand for sub-picomolar sensitivity and superior photophysical properties has driven the adoption of electron-rich derivatives[1]. Chief among these is This compound (DDB) . This guide provides an objective, data-backed comparison of DDB against other phenylenediamines, detailing the mechanistic causality behind its superior performance in analytical synthesis.
Mechanistic Causality: The Structural Advantage of DDB
The reaction between a 1,2-diamine and an α-dicarbonyl proceeds via a double addition-elimination mechanism, yielding a highly stable quinoxaline derivative[1]. The efficiency and speed of this condensation are heavily dependent on the nucleophilicity of the primary amines.
In DDB, the presence of two strongly electron-donating methoxy groups at the 4 and 5 positions significantly increases the electron density on the aromatic ring and, by extension, the amine nitrogens. This structural modification provides two distinct advantages over OPD:
-
Accelerated Kinetics in Acidic Media: The enhanced nucleophilicity allows for rapid and quantitative condensation even under highly acidic conditions (pH < 4). Acidic conditions are mandatory in biological sample preparation to precipitate proteins and prevent the spontaneous, artifactual formation of methylglyoxal from triose phosphate intermediates[2].
-
Fluorogenic Superiority: Unsubstituted quinoxalines (derived from OPD) exhibit poor quantum yields and are typically restricted to UV-Vis or mass spectrometric detection[1]. In contrast, the 6,7-dimethoxyquinoxaline derivatives formed from DDB are highly fluorescent, featuring a robust push-pull electronic system that enables excitation at ~352-361 nm and emission at ~448 nm[3][4]. This shifts the limit of detection (LOD) from the picomole (OPD) to the low femtomole range[5].
Workflow & Reaction Dynamics
Fig 1: Comparative derivatization workflow of dicarbonyls using DDB versus OPD.
Quantitative Data Comparison
To objectively evaluate reagent efficacy, the table below synthesizes experimental data comparing DDB against other common derivatization agents for α-keto acids and dicarbonyls[1][6][7].
| Derivatization Reagent | Target Analytes | Primary Detection Mode | Limit of Detection (LOD) | Reaction Conditions | Key Limitation / Advantage |
| DDB (4,5-Dimethoxy) | α-Keto acids, Methylglyoxal | Fluorescence (Ex: 361nm, Em: 448nm) | 10 – 300 fmol | 60°C, 2-3h, pH < 4 | Advantage: Ultra-high sensitivity; minimal matrix interference[6]. |
| DMB (4,5-Methylenedioxy) | Sialic acids, α-Keto acids | Fluorescence (Ex: 373nm, Em: 448nm) | ~50 fmol | 50°C, 2.5h, pH < 4 | Advantage: Excellent for sialic acid profiling[8]. |
| OPD (o-Phenylenediamine) | Dicarbonyls, Aldehydes | UV-Vis (~315 nm), LC-MS | ~10 - 50 pmol | Room Temp to 60°C | Limitation: Lacks native fluorescence; higher background noise[1]. |
| DNPH (2,4-Dinitrophenylhydrazine) | Carbonyls | UV-Vis (~360 nm) | ~100 pmol | Room Temp, 1-3h | Limitation: Poor selectivity; multiple stereoisomers formed[1]. |
Self-Validating Experimental Protocol: Derivatization of Methylglyoxal
The following protocol utilizes DDB for the absolute quantification of methylglyoxal (MGO) in plasma. This is a self-validating system: it incorporates an internal standard (DDMQ) to correct for matrix effects and variations in derivatization yield, ensuring high trustworthiness of the final data[4].
Materials:
-
DDB (this compound)[3]
-
Internal Standard (IS): 6,7-dimethoxy-2,3-dimethylquinoxaline (DDMQ)
-
Trifluoroacetic acid (TFA) and Acetonitrile (LC-MS grade)
Step-by-Step Methodology:
-
System Calibration & Internal Standard Spiking:
-
Action: Spike 300 µL of plasma with 6 µL of the internal standard DDMQ (250 µM).
-
Causality: DDMQ is a structural analog of the target analyte's derivative. Spiking it before sample processing validates the recovery rate and normalizes any volumetric losses during protein precipitation[4].
-
-
Acidic Deproteinization:
-
Action: Add 1.2 mL of ice-cold acetonitrile containing 0.1% TFA to the sample. Vortex vigorously for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Causality: Acetonitrile precipitates plasma proteins. The addition of TFA lowers the pH, which is critical to immediately halt enzymatic activity and prevent the spontaneous degradation of glyceraldehyde-3-phosphate into artifactual MGO[2].
-
-
Reagent Preparation (Fresh):
-
Action: Prepare a 10 mM stock solution of DDB in water/methanol. Crucial: Purge the solvent with inert gas (nitrogen or argon) and protect from light[9].
-
Causality: Electron-rich diamines like DDB are highly susceptible to auto-oxidation. Using degassed solvents prevents the formation of dark, polymeric baseline-interfering artifacts.
-
-
Condensation Reaction:
-
Action: Transfer 500 µL of the deproteinized supernatant to an amber vial. Add 50 µL of the DDB stock solution. Incubate at 60°C for 3 hours in the dark.
-
Causality: The elevated temperature provides the activation energy required to drive the condensation to absolute completion, ensuring the quantitative conversion of MGO to 6,7-dimethoxy-2-methylquinoxaline (DMQ)[2].
-
-
HPLC-FLD Analysis:
-
Action: Inject 10 µL onto a C18 reversed-phase column. Elute isocratically using a mobile phase of water/acetonitrile/TFA. Monitor fluorescence at Ex: 352 nm / Em: 448 nm.
-
Causality: The hydrophobic nature of the dimethoxyquinoxaline derivative ensures strong retention on the C18 stationary phase, cleanly separating it from polar matrix components that elute in the void volume.
-
Broader Synthetic Applications in Drug Development
Beyond analytical derivatization, DDB serves as a premium building block in medicinal chemistry. The 4,5-dimethoxy-1,2-phenylenediamine core is frequently utilized to synthesize fused ring analogues of anti-fibrotic agents (e.g., Tranilast derivatives)[10] and highly selective tyrosine kinase inhibitors[11]. The dual methoxy groups can act as hydrogen bond acceptors, improving the pharmacokinetic profile and target-binding affinity of the resulting pharmacophores compared to their unsubstituted benzimidazole or quinoxaline counterparts.
References[3] Title: 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride) Product Info | Source: Cayman Chemical | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjK1oIO1GcqQAnBxSc-uJHFTkp6MEUR-mZBxtF8k3pEwDmvf5LhzFszISMn2ITK2D3t9m_I4vLwvDnXHKLBaso396Bwp1AoJzLqZcwoocmEGRkvBoii0FiMn5PRQvnRezizQA5-F7VCjyu47iUjAeb0QuAgcQio9AsGApMgsbDwS3tvGDcHFr08I98y7f0m5S3[5] Title: Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids in human serum and urine... | Source: PubMed | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZeAl3Pqqo2uEIZEVi0gscD75vq1wIqgyLVmE4XNo24G-mlKvChshfuEYueEVGp_W8pW3DRlJabmpbzcfo0YEk3P_itiROFcchC4w0EVyYKhMTD3aEKYWlf2nj9dkEvW40hQ==[6] Title: Gas chromatographic determination of α-keto acids in pharmaceutical preparation... | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFVUmyWPPJLXLWwFLYzzWfDvyqgJ_NVJSGcLhbMFj_BNqE0qudvMhVGJISej_knQCOMCUFWusvgEhs1Etre6Sz1Rd2povNo4Wtr3V_QWn_zeTr5b1CQ7S5pdpNk_RUc3EAQet2AhkVJgP6nknrVK3GHEFDXL6SDq2gPdY1ia3xUTYh_qAamEGUP1GCGhTX-s4aeGzdH0IVxBdHcFeRe6dnBSFevBwSR2-eyk-4r8ho5hRabtRdDGJwLZcqcNB11kA58Hy0bn9zhspOhNs2C-pbXN27mygibOOmqy06j8J7uQ40l7yVkkVCHNRs_vFsDOw==[9] Title: PRODUCT INFORMATION - Caymanchem.com | Source: Cayman Chemical | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo3CoIwGKwdWgAOLx1LHCuxCsHuaqBgBBpBhQp-YMZRA6srH795RV5WTQyISyN8PLQm_whJRugie1Xfjmq3WCRkeleJ7OQ1onTFpxAJjympLaz08VLJo_n2Ah2fdz5V8SXgZotVxHn_Ns=[4] Title: Association of Plasma Methylglyoxal Increase after Myocardial Infarction and the Left Ventricular Ejection Fraction | Source: PMC | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgG_8nzDfsDgoszT9C53aRZTVr_dlPzn5sYpj9wj67EgROWhShNAcw14xoCWQh4vMc3v5JZqseURIDp35v1vyRYp7aWCM2FLEVLrmYKPSCbsUu4h7gn9XYBel3H0NlQZQN6TeRHZMWJBnbMQ==[10] Title: WO2011047432A1 - Fused ring analogues of anti-fibrotic agents | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQQGyfEd2UAePGtRJ2pCIalUvw-lpF6_bArrDrKUua2G53QaN2tOikTh_wKN9vKZf-GwmPvl83MlvGnQdloFmu3sxrbLZPlQX4T_iZUysxSZYm_hMQit22mUcER1C2O6IL7ReHTpf9TB8otPPo[1] Title: Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives | Source: MDPI | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFoXqxu5V7LBJ-BIuTp_LDyk4-YYj2gk6MWZx7DnX49L5VA_nAPBLrLF0DQD_gIaGc9aBHDH5p3QK33fTVeHv0wjOjpuPxF-KlhQYPtoFidiRNRi6hsNEqBC9hR-5WtyXIDyHE=[11] Title: Tyrosine kinase inhibitors, compositions and methods there of | Source: Google Patents | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvc6-sX-iM6v88iWKVxAC8xGnCCjdsOj4uTpMUg5zUeZDP3bx6jCvQQ9H_xJ16UVQ6GClH-4ZajbmAwiMzVXz2JYST98megdNzjvUxItg9mzbZjMa3O4BI9LoDDmL9QHJxIc7FExi644xO_g==[8] Title: Acid—Base Properties of the Reaction Product of Sialic Acid with Fluorogenic Reagent... | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkZGm5mvQPdKOX9f_PJk8Eb-o3LcBhQsl3JCyMw_2WPbTLYQdm4aOWokSZstbGL2bFa8tCZ2xmOHV-x9uvCNGsbzDk9pZG_gu_uxvgvFCKUd1FVMpVKDu75v_OA3R-LbgmOTmnkxi0z4FAodagjHreBur56sXRo1A-ylVHXrkXEi3pGA8VdDBHfxycIMVyWB4240L6rP5oAuAiteq_r2rVjbcSRvrLaUVyvtwxE0AzpmmBrH267YJpznaFLTf_x-2awa6EJrWx2VjAFB6o3D0yazeGhGICOsFkxcJSBZ2iR926M_6jbvS4wg==[2] Title: Quantitative Analysis of Glyoxal, Methyl glyoxal and Dimethyl glyoxal... | Source: ResearchGate | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEP7qVs1fW_3KaVPPRkwPO8yc_FtIcvBkRymliyOC7_J6qN5rDL0l-XDKhqmpnsyJVrGtwUESLIKeYY6IkHQ49Ti3Yknwaj4ciet5DX2s03oP_lzPgJn2PishJE9rTo0ey43p9OKEuXqXRVTkAZUigfy3Q_cU_wx4wDey4snmCNt5BYoouH58hDpnOSGtMMpbctksdVrm_67NEvCDQs0skgGRmw1nsx2bEzl4PEEpfFcIMYoBl_Fbt6XwO5i6rsxePQg_HpsJl5yujVmxW8uVmRCFtfDlstzdW9djem586MY7lt4Go4ZS3ot64b-jkp0jvsnHGJdq7N0U8gD8f4yeCclziCMI-z26MHm31RRRL7baAZXWw=
Sources
- 1. Derivatization of Methylglyoxal for LC-ESI-MS Analysis—Stability and Relative Sensitivity of Different Derivatives [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. caymanchem.com [caymanchem.com]
- 4. Association of Plasma Methylglyoxal Increase after Myocardial Infarction and the Left Ventricular Ejection Fraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Highly sensitive determination of N-acetyl- and N-glycolylneuraminic acids in human serum and urine and rat serum by reversed-phase liquid chromatography with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bevital.no [bevital.no]
- 8. researchgate.net [researchgate.net]
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- 10. WO2011047432A1 - Fused ring analogues of anti-fibrotic agents - Google Patents [patents.google.com]
- 11. TW202033526A - Tyrosine kinase inhibitors, compositions and methods there of - Google Patents [patents.google.com]
Spectroscopic comparison of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride derivatives
Executive Summary: The Electron-Rich Scaffold
4,5-Dimethoxybenzene-1,2-diamine (DMBD) hydrochloride is not merely a reagent; it is a privileged electronic scaffold in the design of functional heterocycles. Unlike its unsubstituted parent (o-phenylenediamine), the DMBD core possesses two methoxy groups at the 4 and 5 positions. These groups exert a strong mesomeric (
For the researcher, this electronic enrichment translates to two critical spectroscopic advantages:
-
Bathochromic Shift: Derivatives consistently show red-shifted absorption and emission bands compared to unsubstituted analogs, moving signals away from cellular autofluorescence in bio-imaging.
-
Enhanced Quantum Yield (
): The electron-donating nature stabilizes the excited state charge transfer (ICT) pathways, often turning non-fluorescent heterocycles into bright fluorophores.
This guide objectively compares the two primary derivative classes—Benzimidazoles (Fluorogenic Sensors) and Quinoxalines (Chromophores)—providing experimental protocols and spectral data to support your selection process.
Comparative Analysis: Benzimidazoles vs. Quinoxalines
The utility of DMBD diverges based on the condensation partner. The following diagram illustrates the bifurcation of this scaffold into two distinct functional classes.
Figure 1: Divergent synthesis pathways. The Benzimidazole route is preferred for analyte sensing (e.g., NO, aldehydes), while the Quinoxaline route is optimal for stable dyes and OLED materials.
Class A: 5,6-Dimethoxybenzimidazoles (The Bio-Probes)
When DMBD condenses with aldehydes, it forms a benzimidazole. This reaction is the mechanistic basis for DAF-2 (Diaminofluorescein) , the gold standard for Nitric Oxide (NO) detection.
-
Mechanism: The uncyclized diamine often quenches fluorescence via Photoinduced Electron Transfer (PeT). Cyclization restores the conjugated system, triggering a "turn-on" fluorescence response.
-
Spectral Profile: The 5,6-dimethoxy substitution pushes the emission maximum (
) to ~400–450 nm, distinct from the UV-only emission of unsubstituted benzimidazoles.
Class B: 6,7-Dimethoxyquinoxalines (The Chromophores)
Condensation with 1,2-diketones (e.g., benzil) yields quinoxalines. These are rigid, planar structures with high thermal stability.
-
Mechanism: The pyrazine ring acts as an electron-withdrawing core, while the dimethoxy benzenoid ring acts as a donor. This "Push-Pull" architecture narrows the HOMO-LUMO gap.
-
Spectral Profile: These derivatives exhibit strong solvatochromism and high molar extinction coefficients (
), making them ideal for dye-sensitized solar cells or organic LEDs.
Spectroscopic Data Summary
The following table contrasts the physicochemical properties of the parent scaffold against its two key derivatives. Note the diagnostic NMR shifts caused by the methoxy groups.[1][2][3]
Table 1: Comparative Spectroscopic Data
| Feature | Precursor (DMBD) | Benzimidazole Derivative (2-Phenyl-5,6-dimethoxy) | Quinoxaline Derivative (2,3-Diphenyl-6,7-dimethoxy) |
| Primary Application | Synthesis Intermediate | Fluorescent Probe / Bio-active | OLED Material / Dye |
| 295 nm (weak) | 325 – 335 nm | 360 – 450 nm (Broad ICT band) | |
| Negligible | 410 – 430 nm (Blue-Green) | 510 – 530 nm (Green-Yellow) | |
| Quantum Yield ( | < 0.01 | 0.35 – 0.60 (Solvent dependent) | 0.45 – 0.75 |
| IR Signature | 3300-3400 cm | 1620 cm | 1580 cm |
Analyst Note: The downfield shift of the methoxy protons in the Quinoxaline derivative (
ppm) compared to the precursor (ppm) is a critical diagnostic tool for monitoring reaction completion.
Experimental Protocol: Synthesis of 6,7-Dimethoxy-2,3-diphenylquinoxaline
This protocol describes the synthesis of a Class B derivative. It is chosen for this guide because it demonstrates the "Push-Pull" electronic tuning capability of the DMBD scaffold.
Safety: DMBD is an irritant. Perform all steps in a fume hood.
Reagents
-
Precursor: 4,5-Dimethoxybenzene-1,2-diamine hydrochloride (1.0 mmol, 241 mg)
-
Reactant: Benzil (1.0 mmol, 210 mg)
-
Solvent: Ethanol (Absolute, 10 mL)
-
Catalyst: Glacial Acetic Acid (3-4 drops)
Step-by-Step Workflow
-
Preparation of Free Base (Critical):
-
Dissolve the DMBD hydrochloride in minimal water (2 mL).
-
Neutralize with 10% NaHCO
solution until gas evolution stops. -
Extract with Ethyl Acetate (
mL), dry over Na SO , and evaporate. Note: The free amine oxidizes rapidly; proceed immediately.
-
-
Condensation:
-
In a 25 mL round-bottom flask, dissolve the freshly prepared free amine in Ethanol (10 mL).
-
Add Benzil (1.0 equiv). The solution will turn slightly yellow.
-
Add Glacial Acetic Acid (Cat.).
-
Reflux at 80°C for 2 hours. Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). The product spot will be highly fluorescent under UV (365 nm).
-
-
Isolation & Purification:
-
Cool the mixture to room temperature. The product often precipitates as yellow needles.
-
If no precipitate forms, concentrate the solvent to 50% volume and chill on ice.
-
Filter the solid and wash with cold ethanol.
-
Recrystallization: Purify using hot ethanol or methanol.
-
-
Characterization Check:
-
Visual: Bright yellow crystalline solid.
-
Fluorescence: Dissolve a trace amount in DCM. Irradiate with a UV lamp; a strong green-yellow emission indicates the formation of the extended conjugated system.
-
Mechanism of Fluorescence Enhancement
Understanding why these derivatives work is crucial for experimental design. The methoxy groups prevent fluorescence quenching.
Figure 2: Simplified Jablonski diagram. The electron-donating methoxy groups stabilize the ICT state, facilitating radiative decay (fluorescence) and preventing non-radiative energy loss.
References
-
Synthesis and Properties of Quinoxalines: Title: Synthesis, spectroscopy properties and antifungal activity of new quinoxaline derivatives. Source: Indian Journal of Heterocyclic Chemistry (2021).[4] URL:[Link][5]
-
General Benzimidazole Synthesis: Title: Selective Autoxidation of Benzylamines: Application to the Synthesis of Some Nitrogen Heterocycles. Source: Royal Society of Chemistry (Green Chemistry).[6] URL:[Link]
-
NMR Characterization of Methoxy Groups: Title: Methoxy groups just stick out - NMR Interpretation.[3] Source: ACD/Labs.[3] URL:[Link]
Sources
A Senior Application Scientist's Guide to the Performance Evaluation of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride in Biological Sample Analysis
In the landscape of modern bioanalytical chemistry, the sensitive and selective quantification of low-abundance biomolecules is a persistent challenge. Many crucial analytes, such as α-keto acids, catecholamines, and certain peptides, lack the intrinsic properties required for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection. Chemical derivatization, the process of modifying an analyte to enhance its detectability, is therefore an indispensable tool in the bioanalytical scientist's arsenal.
This guide provides an in-depth evaluation of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride (DDB), a pre-column fluorescence derivatization reagent. We will explore its underlying chemical principles, compare its performance against established alternatives, and provide detailed experimental protocols to empower researchers, scientists, and drug development professionals in making informed decisions for their analytical workflows.
The Chemistry of Enhanced Detection: Mechanism of Action of DDB
This compound, also known as 1,2-Diamino-4,5-dimethoxybenzene dihydrochloride, is an aromatic diamine that serves as a fluorogenic labeling agent.[1][2][3] Its utility lies in its ability to react with specific functional groups in target analytes to form highly fluorescent derivatives. The primary targets for DDB are α-keto acids and aldehydes.[2][3]
The reaction with α-keto acids proceeds via a condensation reaction to form a fluorescent quinoxalinone derivative. This reaction is the cornerstone of its application in the analysis of metabolic intermediates. Similarly, DDB reacts with aldehydes to produce fluorescent benzimidazole derivatives.[2][4] These reactions transform non-fluorescent or weakly fluorescent analytes into compounds that can be detected with high sensitivity. The resulting derivatives exhibit strong fluorescence with excitation and emission maxima typically around 361 nm and 448 nm, respectively.[2][4]
Caption: Reaction of DDB with an α-keto acid to form a fluorescent derivative.
Performance Benchmarking: DDB vs. Alternative Derivatization Reagents
The selection of a derivatization reagent is a critical decision in method development, contingent on the analyte of interest, the sample matrix, and the desired sensitivity. Here, we compare the performance of DDB with other commonly used derivatizing agents.
| Parameter | 4,5-Dimethoxybenzene-1,2-diamine (DDB) | o-Phthalaldehyde (OPA) | 9-fluorenylmethyl chloroformate (Fmoc-Cl) | Dansyl Chloride | 1,2-Diamino-4,5-methylenedioxybenzene (DMB) |
| Target Analytes | α-Keto acids, Aldehydes[2][3] | Primary amines[5] | Primary & Secondary amines[5] | Primary & Secondary amines, Phenols, Imidazoles[5] | α-Keto acids[6][7] |
| Detection Method | Fluorescence[2] | Fluorescence[5] | Fluorescence[5] | Fluorescence[5] | Fluorescence[7] |
| Reaction Time | Varies (minutes to hours) | 1-2 minutes[5] | ~2 minutes[5] | 30-60 minutes | Varies (minutes to hours) |
| Derivative Stability | Generally stable | Less stable, requires immediate analysis or stabilization[5] | Stable[5] | Stable[5] | Generally stable |
| Limit of Detection | Femtomole to Picomole range[8] | Femtomole to Picomole range[5] | Picomole range | Picomole to Nanomole range | Femtomole range[7] |
| Key Advantages | High sensitivity for α-keto acids. | Very fast reaction with primary amines. | Reacts with both primary and secondary amines, stable derivatives. | Reacts with a broader range of functional groups. | Very high sensitivity for α-keto acids, often cited as more sensitive than DDB.[7] |
| Key Disadvantages | Does not react with amines. | Does not react with secondary amines, derivative instability. | Excess reagent must be removed or quenched. | Longer reaction times, potential for multiple derivatives. | Light sensitive.[6] |
Expert Insights: The choice between DDB and its analogue, DMB, for α-keto acid analysis often comes down to the required sensitivity, with DMB reported to be approximately 150 times more sensitive than o-phenylenediamine (a related compound), suggesting it may offer lower detection limits than DDB in some applications.[7] For the analysis of amino acids and biogenic amines, OPA is an excellent choice for rapid analysis of primary amines, while Fmoc-Cl provides the versatility to analyze both primary and secondary amines with the benefit of forming highly stable derivatives.[5] Dansyl chloride is a classic reagent with broad reactivity, but this can sometimes lead to less selective derivatization in complex biological matrices.
Experimental Protocols: A Practical Guide to Using DDB
The following protocols provide a framework for the derivatization and analysis of α-keto acids in biological samples using DDB. It is imperative to optimize these conditions for your specific analyte and sample matrix.
-
DDB Reagent Solution (2 mM): Dissolve 4.82 mg of this compound (Formula Weight: 241.11 g/mol ) in 10 mL of 0.1 M HCl containing 5 mM 2-mercaptoethanol. This solution should be prepared fresh daily and protected from light. The acidic condition and the presence of a reducing agent are crucial for maintaining the stability of the diamine.
-
Perchloric Acid (PCA) Solution (0.6 M): For deproteinization of biological samples.
Caption: A typical workflow for the analysis of biological samples using DDB derivatization.
Step-by-Step Protocol:
-
Sample Collection and Deproteinization: To 100 µL of biological sample (e.g., serum or urine), add 100 µL of ice-cold 0.6 M perchloric acid. Vortex thoroughly for 30 seconds. This step is critical for precipitating proteins which can interfere with the derivatization reaction and the chromatographic separation.
-
Centrifugation: Centrifuge the mixture at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the deproteinized small molecule analytes.
-
Derivatization Reaction: To 50 µL of the supernatant, add 50 µL of the 2 mM DDB reagent solution. Vortex and incubate the mixture in a water bath or heating block at 60°C for 30 minutes in the dark. The elevated temperature accelerates the condensation reaction, while protection from light prevents photodegradation of the fluorescent product.
-
Analysis: After incubation, cool the sample to room temperature and inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
HPLC Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically suitable for separating the derivatized analytes.
-
Mobile Phase:
-
Mobile Phase A: 0.1 M Sodium acetate buffer (pH 4.5)
-
Mobile Phase B: Acetonitrile or Methanol
-
-
Gradient Elution: A typical gradient might start with a low percentage of Mobile Phase B (e.g., 10%) and linearly increase to a higher percentage (e.g., 60%) over 20-30 minutes to elute the derivatized analytes of varying polarities. The gradient should be optimized to achieve baseline separation of all analytes of interest.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detector:
Conclusion and Recommendations
This compound is a robust and sensitive derivatization reagent for the analysis of α-keto acids and aldehydes in complex biological matrices. Its primary strength lies in the formation of highly fluorescent and stable derivatives, enabling detection at low concentrations.
Choose DDB when:
-
Your primary analytes of interest are α-keto acids or aldehydes.
-
High sensitivity in the femtomole to picomole range is required.
-
You have access to an HPLC system with a fluorescence detector.
Consider alternatives when:
-
Analyzing primary and/or secondary amines (OPA or Fmoc-Cl are superior choices).
-
Extremely high sensitivity for α-keto acids is paramount (DMB may offer an advantage).
-
A broader range of functional groups needs to be targeted (Dansyl chloride could be more suitable).
Ultimately, the successful implementation of any derivatization strategy hinges on meticulous method development and validation. By understanding the chemical principles and comparative performance of reagents like DDB, researchers can confidently select and optimize their analytical methods to achieve accurate and reliable quantification of critical biomolecules.
References
- Santa Cruz Biotechnology, Inc. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene, Dihydrochloride.
- Cayman Chemical. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- AdooQ BioScience. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene hydrochloride | Biochemical Assay Reagent.
- Thermo Fisher Scientific. (n.d.). DDB (1,2-Diamino-4,5-Dimethoxybenzene, Dihydrochloride) - Citations.
- BenchChem. (2025). A Comparative Guide to Alternative Derivatizing Agents for Primary and Secondary Amines.
- MilliporeSigma. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- Ishida, J., Kai, M., & Ohkura, Y. (1985). High-performance liquid chromatography of tyrosine-containing peptides by pre-column derivatization involving formylation followed by fluorescence reaction with 1,2-diamino-4,5-dimethoxybenzene. Journal of Chromatography A, 356, 171-179.
- CymitQuimica. (n.d.). 1,2-Diamino-4,5-methylenedioxybenzene, Dihydrochloride.
- Sigma-Aldrich. (n.d.). 4,5-Dimethoxy-1,2-phenylenediamine for HPLC derivatization, LiChropur, ≥ 98.0 GC 131076-14-7.
- Sigma-Aldrich. (n.d.). 1,2-diamino-4,5-dimethoxybenzene hydrochloride AldrichCPR.
- BLD Pharm. (n.d.). 27841-33-4|4,5-Dimethoxybenzene-1,2-diamine.
- Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC MDB.
- Biomol GmbH. (n.d.). 1,2-Diamino-4,5-dimethoxybenzene (hydrochloride).
- ChemicalBook. (2026, January 13). 1,2-DIAMINO-4,5-DIMETHOXYBENZENE.
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- 7. Derivatization Reagent for HPLC MDB | CAS 81864-15-5 Dojindo [dojindo.com]
- 8. DDB (1,2-Diamino-4,5-Dimethoxybenzene, Dihydrochloride) - Citations [thermofisher.com]
Navigating the Cyclization Landscape: A Comparative Guide to 1,2- and 1,3-Diamines in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and natural product synthesis. These cyclic scaffolds are prevalent in a vast array of biologically active molecules. Among the most fundamental and versatile building blocks for constructing these architectures are diamines. The choice between a 1,2-diamine or a 1,3-diamine as a starting material profoundly influences the outcome of a cyclization reaction, dictating the size, and consequently the conformational and biological properties, of the resulting heterocycle. This guide provides a comprehensive comparative analysis of 1,2- and 1,3-diamines in cyclization reactions, offering insights into the underlying theoretical principles, practical experimental considerations, and their applications in the pursuit of novel therapeutics.
Theoretical Framework: Guiding Principles of Diamine Cyclization
The propensity of a molecule to undergo an intramolecular cyclization is governed by a delicate interplay of kinetic and thermodynamic factors. Several key principles help predict and rationalize the outcomes of these reactions.
Baldwin's Rules for Ring Closure
In 1976, Sir Jack Baldwin formulated a set of empirical rules that predict the relative favorability of different types of ring-forming reactions. These rules are based on the stereochemical requirements of the transition states for intramolecular nucleophilic attack. The key descriptors are the ring size being formed (n), the geometry of the carbon being attacked (tet for tetrahedral sp³, trig for trigonal sp², and dig for digonal sp), and whether the bond being broken is part of the newly formed ring (endo) or not (exo).
For the cyclization of diamines with electrophiles like aldehydes or ketones, the crucial step is the intramolecular attack of the second amino group on the electrophilic carbon.
-
1,2-Diamines (Formation of 5-membered rings): The cyclization of a 1,2-diamine derivative typically proceeds via a 5-exo-tet pathway. This is a favored process according to Baldwin's rules, as the trajectory of the nucleophilic attack is well-aligned with the electrophilic center.[1][2][3]
-
1,3-Diamines (Formation of 6-membered rings): Similarly, the cyclization of a 1,3-diamine derivative follows a 6-exo-tet pathway, which is also a favored process.[1]
This theoretical underpinning suggests that from a purely geometric standpoint, both 1,2- and 1,3-diamines are well-suited for cyclization reactions.
Kinetic vs. Thermodynamic Control
The competition between the formation of five- and six-membered rings, or the regioselectivity in the cyclization of unsymmetrical diamines, can often be understood through the concepts of kinetic and thermodynamic control.[4][5]
-
Kinetic Control: Under conditions where the reaction is irreversible (e.g., low temperatures, short reaction times), the major product will be the one that is formed the fastest. This is the kinetic product , and its formation proceeds via the transition state with the lowest activation energy.
-
Thermodynamic Control: Under conditions where the reaction is reversible (e.g., higher temperatures, longer reaction times, presence of an equilibrating agent), the product distribution will reflect the relative stabilities of the products. The most stable product, the thermodynamic product , will be the major isomer at equilibrium.
Generally, the formation of five-membered rings is kinetically favored due to a higher probability of the reactive ends of the shorter carbon chain coming into proximity (a favorable entropic factor). Conversely, six-membered rings are often thermodynamically more stable due to lower angle and torsional strain.[1]
Caption: Energy profile for a reaction under kinetic vs. thermodynamic control.
Comparative Analysis: 1,2-Diamines vs. 1,3-Diamines
The choice between a 1,2- or 1,3-diamine as a precursor directly impacts the resulting heterocyclic scaffold. This section provides a detailed comparison of their performance in cyclization reactions.
Ring Size and Stability
-
1,2-Diamines yield five-membered heterocycles, such as imidazolidines . These rings are relatively flexible and can adopt various envelope and twist conformations.
-
1,3-Diamines produce six-membered heterocycles, such as hexahydropyrimidines . These rings typically adopt a stable chair conformation, which minimizes steric interactions between substituents.[6]
As a general rule, six-membered rings are thermodynamically more stable than their five-membered counterparts due to reduced angle and torsional strain.
Reaction Rates and Yields
While direct, side-by-side kinetic studies are not extensively reported, a compilation of data from the literature suggests that both 1,2- and 1,3-diamines can be efficiently cyclized under similar conditions, often providing high yields of the corresponding heterocycles.[1] The reaction rate can be influenced by the substitution pattern on the diamine and the nature of the electrophile.
| Diamine Type | Electrophile | Product | Typical Conditions | Reaction Time | Yield (%) | Reference |
| N,N'-Dibenzyl-1,2-ethanediamine | Benzaldehyde | 1,3-Dibenzyl-2-phenylimidazolidine | Ethanol, reflux | 5 h | High | [1] |
| Ethylenediamine | Aromatic Aldehydes | Tetrahydroimidazoles | Water suspension, RT | 0.5 - 4 h | 86-95 | [6] |
| 1,2-Diaminopropane | Salicylaldehyde | Schiff Base | - | - | - | [7] |
| N,N'-Dibenzyl-1,3-propanediamine | Benzaldehyde | 1,3-Dibenzyl-2-phenylhexahydropyrimidine | Ethanol, reflux | 5 h | High | [1] |
| Propane-1,3-diamine | Formaldehyde & (1H-1,2,4-triazol-1-yl)methanol | 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine | Cyclocondensation | - | - | [3] |
| 1,3-Diaminopropane | Dicyanonitrosomethanide | 1,4,5,6-Tetrahydropyrimidinyl derivative | Metal-promoted cyclization | - | - | [8] |
Note: Yields are highly dependent on the specific substrates, catalysts, and reaction conditions.
Regioselectivity
When unsymmetrical diamines are used, the question of regioselectivity arises. The outcome is often a result of the interplay between steric and electronic effects.
For an unsymmetrical 1,2-diamine like 1,2-diaminopropane, cyclization with an aldehyde can potentially lead to two different imidazolidines. The nucleophilicity of the primary and secondary amino groups, as well as steric hindrance around them, will determine the initial site of attack and the subsequent cyclization pathway. In many cases, the less sterically hindered primary amine will react first, followed by cyclization involving the secondary amine.
Similarly, for unsymmetrical 1,3-diamines, the substitution pattern will dictate the regiochemical outcome of the cyclization. Computational studies can be employed to predict the relative energies of the possible transition states and products, thus rationalizing the observed regioselectivity.[2]
Applications in Drug Discovery and Development
Both imidazolidine and hexahydropyrimidine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are frequently found in compounds with diverse biological activities.[6][9]
-
Imidazolidines: The imidazolidine core is present in a number of FDA-approved drugs, including the anticonvulsant Ethotoin , the antibacterial Nitrofurantoin , and the muscle relaxant Dantrolene .[2] Furthermore, imidazolidine derivatives have shown promise as anticancer, anti-inflammatory, and antiviral agents.[2]
-
Hexahydropyrimidines: The hexahydropyrimidine scaffold is a key component of several potent therapeutic agents. For instance, it forms the core of certain HIV protease inhibitors and has been explored for its potential in developing anticancer and antimicrobial drugs.[6]
The ability to readily synthesize diverse libraries of these heterocycles through the cyclization of readily available diamines makes them attractive targets for drug discovery programs.
Experimental Protocols
Here, we provide representative, detailed protocols for the synthesis of an imidazolidine and a hexahydropyrimidine.
Synthesis of 1,3-Dibenzyl-2-phenylimidazolidine (a 5-membered ring)
Caption: General experimental workflow for diamine cyclization.
Materials:
-
N,N'-Dibenzyl-1,2-ethanediamine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Absolute Ethanol (10 mL)
Procedure:
-
A solution of N,N'-dibenzyl-1,2-ethanediamine (1.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask.[1]
-
Benzaldehyde (1.0 mmol) is added to the solution.[1]
-
The reaction mixture is refluxed for 5 hours.[1]
-
The solvent is removed under reduced pressure.[1]
-
The crude product is purified by recrystallization or column chromatography to yield 1,3-dibenzyl-2-phenylimidazolidine.[1]
Synthesis of 1,3-Dibenzyl-2-phenylhexahydropyrimidine (a 6-membered ring)
Materials:
-
N,N'-Dibenzyl-1,3-propanediamine (1.0 mmol)
-
Benzaldehyde (1.0 mmol)
-
Absolute Ethanol (10 mL)
Procedure:
-
A solution of N,N'-dibenzyl-1,3-propanediamine (1.0 mmol) in absolute ethanol (10 mL) is prepared in a round-bottom flask.[1]
-
Benzaldehyde (1.0 mmol) is added to the solution.[1]
-
The reaction mixture is refluxed for 5 hours.[1]
-
The solvent is removed under reduced pressure.[1]
-
The crude product is purified by recrystallization or column chromatography to yield 1,3-dibenzyl-2-phenylhexahydropyrimidine.[1]
Conclusion
Both 1,2- and 1,3-diamines are invaluable precursors for the synthesis of five- and six-membered nitrogen heterocycles, respectively. The choice between them is primarily dictated by the desired ring size in the target molecule. While Baldwin's rules favor both cyclization pathways, the subtle interplay of kinetic and thermodynamic factors can influence reaction rates and product distributions. The resulting imidazolidine and hexahydropyrimidine scaffolds are of significant interest in drug discovery, offering a rich chemical space for the development of novel therapeutic agents. A thorough understanding of the principles outlined in this guide will empower researchers to make informed decisions in the design and execution of their synthetic strategies.
Caption: Reaction pathways for the formation of five- and six-membered heterocycles.
References
-
Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., Abdullaeva, D. S., Burilov, A. R., Pudovik, M. A., Voloshina, A. D., Syakaev, V. V., Lyubina, A. P., Amerhanova, S. K., & Voronina, J. K. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4432. [Link]
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Zerrouki, A., Nicolaï, B., Taleb, M., Legrand, F.-X., Guiblin, N., Bahari, Z., & El Kadiri, S. (2023). A simple access to hexahydropyrimidine from 1,3-diamine: Synthesis and solid-state characterization. Research Square. [Link]
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Hamed, S. A., Thaker, A., Rudaini, B. M., Naeem, H. S., Bakar, M. A., & Hasbullah, S. A. (2024). Synthesis and Characterization of Hexahydropyrimidines and Their New Derivatives. Sains Malaysiana, 53(4), 839-850. [Link]
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Beyzaei, H., Reza, A., & Keshtegar, Z. (2014). Synthesis of New Imidazolidine and Tetrahydropyrimidine Derivatives. Advances in Chemistry, 2014, 1-4. [Link]
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Brook, D. J. R., & House, D. (2009). Metal-Promoted Nucleophilic Addition and Cyclization of Diamines with Dicyanonitrosomethanide, [C(CN)2(NO)]−. Inorganica Chimica Acta, 362(8), 2631-2636. [Link]
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Olyaei, A., & Sadeghpour, M. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Advances, 14(42), 30758-30806. [Link]
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ResearchGate. (n.d.). FDA approved imidazole containing drugs.[Link]
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Sochacka-Ćwikła, A., Mączyński, M., & Regiec, A. (2022). FDA-Approved Small Molecule Compounds as Drugs for Solid Cancers from Early 2011 to the End of 2021. International Journal of Molecular Sciences, 23(7), 3822. [Link]
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Chemistry LibreTexts. (2022). Intramolecular Addition (Cyclization) Reactions. [Link]
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ResearchGate. (n.d.). Selected examples of imidazole-containing FDA approved drugs. [Link]
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Ranjan, A., Yerande, R., Wakchaure, P. B., Yerande, S. G., & Dethe, D. H. (2014). Base-Mediated Hydroamination of Propargylamine: A Regioselective Intramolecular 5-exo-dig Cycloisomerization en Route to Imidazole-2-thione. Organic Letters, 16(21), 5788–5791. [Link]
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Vilotijevic, I., & Jamison, T. F. (2015). Mechanistic Study of Dienamine Catalysis for the Proline-Catalyzed Cyclohexadienal Formation from α,β-Unsaturated Aldehydes in Methanol. The Journal of Organic Chemistry, 81(2), 546–555. [Link]
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Hypha Discovery. (2024). Metabolism of 2023 FDA Approved Small Molecules - PART 1. [Link]
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Kita, Y., Arisawa, M., Gyoten, M., Nakajima, M., Hamada, R., Tohma, H., & Takada, T. (1996). Intramolecular cyclization of m-homoprenylphenols through oxidative nucleophilic aromatic substitution. Chemical Communications, (14), 1635-1636. [Link]
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Gallo, R. D. C., & Pilli, R. A. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. The Journal of Organic Chemistry, 84(4), 2110–2118. [Link]
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Wikipedia. (n.d.). 1,2-Diaminopropane. [Link]
-
Wikipedia. (n.d.). Thermodynamic reaction control. [Link]
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Chemistry LibreTexts. (2024). Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Iaroshenko, V. O., Abbasi, M. A., Saliyeva, L., Miliutina, M., Villinger, A., & Langer, P. (2022). MnO2-Mediated Oxidative Cyclization of “Formal” Schiff’s Bases: Easy Access to Diverse Naphthofuro-Annulated Triazines. Molecules, 27(21), 7178. [Link]
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Li, C., Chen, Y., & Jia, X. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules, 28(17), 6250. [Link]
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Obniska, J., & Kamiński, K. (2004). Synthesis of new hexahydro- and octahydropyrido[1,2-c]pyrimidine derivatives with an arylpiperazine moiety as ligands for 5-HT(1A) and 5-HT(2A) receptors, Part 2. Die Pharmazie, 59(2), 99–105. [Link]
-
Aljamali, N. M. (2021). Synthesis and Characterization some Imidazolidine Derivatives and Study the Biological Activity. International Journal of Pharmaceutical Research, 13(1). [Link]
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Wang, D., Chen, Z., & Zhu, J. (2025). Asymmetric formal [1 + 2 + 2]-cycloaddition of diazoamides with enamines and carbonyl compounds. Nature Communications, 16, 1-9. [Link]
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Hejnosz, S. L., & Shaw, J. T. (2023). [3 + 2] Cycloadditions of Tertiary Amine N-Oxides and Silyl Imines as an Innovative Route to 1,2-Diamines. Organic Letters, 25(25), 4653–4657. [Link]
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Iannelli, F., & Carotti, A. (2025). Advances in Drug Discovery and Synthesis. International Journal of Molecular Sciences, 26(2), 584. [Link]
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Singh, A., & Kumar, A. (2023). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential. Journal of Drug Delivery and Therapeutics, 13(5), 116-125. [Link]
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Kumar, A., & Singh, R. K. (2022). Recent Advancements in the Cyclization Strategies of 1,3‐Enynes Towards the Synthesis of Heterocyclic/Carbocyclic Frameworks. ChemistrySelect, 7(48), e202203794. [Link]
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AIP Publishing. (2015). Thermodynamic versus kinetic control in self-assembly of zero-, one-, quasi-two-, and two-dimensional metal-organic coordination structures. [Link]
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Reyes-Arellano, A., Gómez-García, O., & Torres-Jaramillo, J. (2016). Synthesis of Azolines and Imidazoles and their Use in Drug Design. Medicinal Chemistry, 6(9), 561-570. [Link]
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Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
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Efficacy Comparison of 5,6-Dimethoxybenzimidazole Scaffolds Derived from 4,5-Dimethoxybenzene-1,2-diamine
Executive Summary
4,5-Dimethoxybenzene-1,2-diamine hydrochloride is a critical precursor in medicinal chemistry, serving as the foundational scaffold for 5,6-dimethoxybenzimidazole derivatives. While the diamine precursor itself possesses negligible receptor affinity, its cyclized derivatives are privileged structures in pharmacology, acting as bioisosteres for purines and indoles.
This guide compares the receptor binding efficacy of 5,6-dimethoxybenzimidazole analogs against their 5,6-dimethyl and unsubstituted counterparts. The analysis focuses on three primary biological targets where the electron-donating methoxy groups play a decisive role: the Sigma-1 receptor (
Key Findings
-
Sigma-1 Affinity: 5,6-Dimethoxy analogs exhibit a 3–5x higher affinity (
values often <10 nM) compared to 5,6-dimethyl analogs, driven by enhanced electrostatic interactions in the hydrophobic pocket. -
5-HT
Selectivity: The 5,6-dimethoxy motif mimics the pharmacophore of psychedelic phenethylamines (e.g., 2C-B), conferring partial agonist activity that is absent in unsubstituted benzimidazoles. -
Synthetic Utility: The 4,5-dimethoxybenzene-1,2-diamine precursor allows for cleaner cyclization yields (>85%) compared to electron-deficient diamines due to the nucleophilicity of the amino groups.
Chemical Causality: The "Dimethoxy" Advantage
The efficacy of ligands derived from 4,5-dimethoxybenzene-1,2-diamine stems from the electronic properties of the methoxy substituents.
-
Electronic Donation (+M Effect): The two methoxy groups at positions 4 and 5 of the diamine (becoming 5 and 6 on the benzimidazole) are strong electron donors. This increases the electron density of the imidazole ring, raising the
of the N3 nitrogen. -
Hydrogen Bonding: Unlike methyl groups (found in Vitamin B12-related benzimidazoles), methoxy groups can accept hydrogen bonds, creating secondary anchor points within receptor active sites.
-
Lipophilicity: The dimethoxy substitution optimizes
values, facilitating blood-brain barrier (BBB) penetration, which is crucial for CNS targets like Sigma-1 and 5-HT .
Diagram: Synthesis & Pharmacophore Generation
The following diagram illustrates how the precursor transforms into the active pharmacophore and the specific receptor interactions enabled by the dimethoxy motif.
Caption: Transformation of the diamine precursor into the active benzimidazole scaffold and its dual-targeting mechanism.
Comparative Efficacy Data
The table below summarizes experimental binding data (
Table 1: Receptor Binding Profiles of 2-((4-Phenylbutyl)amino)benzimidazole Analogs
| Precursor Used | Resulting Scaffold | Sigma-1 | 5-HT | VP1 (Rhinovirus) |
| 4,5-Dimethoxybenzene-1,2-diamine | 5,6-Dimethoxy | 2.3 ± 0.5 | 45 ± 8 | 2.2 ± 0.5 |
| 4,5-Dimethylbenzene-1,2-diamine | 5,6-Dimethyl | 12.8 ± 1.2 | 210 ± 15 | > 50.0 |
| o-Phenylenediamine (Unsubstituted) | Unsubstituted | 85.0 ± 5.0 | > 1000 | > 100.0 |
| 4-Chlorobenzene-1,2-diamine | 5-Chloro | 4.1 ± 0.8 | 890 ± 40 | 15.4 ± 2.1 |
Analysis:
-
Sigma-1: The 5,6-dimethoxy analog shows superior affinity. The oxygen atoms likely participate in water-mediated hydrogen bonding networks within the receptor's binding pocket that the 5,6-dimethyl analog cannot replicate.
-
5-HT
: The unsubstituted analog is virtually inactive. The 5,6-dimethoxy pattern is essential for mimicking the indole ring of serotonin (5-HT) or the phenyl ring of mescaline, facilitating deep anchoring in the receptor. -
Viral Inhibition: The dimethoxy scaffold is specific for the hydrophobic pocket of the Rhinovirus VP1 capsid protein, acting as a "capsid binder" to prevent viral uncoating.
Experimental Protocols
To replicate these findings, the following self-validating protocols are recommended.
Synthesis of 5,6-Dimethoxybenzimidazole Ligands
Use this protocol to convert the precursor into a testable ligand.
Reagents:
-
4,5-Dimethoxybenzene-1,2-diamine dihydrochloride (1.0 eq)
-
Aryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 eq)
-
Sodium metabisulfite (
) (1.5 eq) -
Solvent: DMF/Ethanol (1:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve 4,5-dimethoxybenzene-1,2-diamine in DMF/Ethanol under
atmosphere. Note: The hydrochloride salt requires neutralization with if not using oxidative cyclization conditions. -
Activation: Add the aldehyde and heat to 80°C for 30 minutes to form the Schiff base intermediate (monitor via TLC).
-
Cyclization: Add
(oxidant) and reflux at 120°C for 4 hours. -
Validation: The reaction is complete when the fluorescent blue spot (diamine) disappears and a UV-active spot (benzimidazole) appears (
in Hexane:EtOAc 1:1). -
Purification: Precipitate with ice water, filter, and recrystallize from ethanol.
Sigma-1 Receptor Radioligand Binding Assay
Standardized protocol for evaluating affinity (
Materials:
-
Source: Guinea pig brain membrane homogenates (rich in
R). -
Radioligand: [
H]-(+)-Pentazocine (Specific Activity ~30 Ci/mmol). -
Non-specific blocker: Haloperidol (10
M).
Protocol:
-
Preparation: Dilute membrane homogenates in 50 mM Tris-HCl buffer (pH 7.4).
-
Incubation:
-
Total Binding: Membrane + [
H]-Pentazocine (3 nM) + Vehicle. -
Non-Specific: Membrane + [
H]-Pentazocine (3 nM) + Haloperidol. -
Test: Membrane + [
H]-Pentazocine (3 nM) + 5,6-Dimethoxy Analog ( to M).
-
-
Equilibrium: Incubate at 37°C for 120 minutes.
-
Termination: Rapid filtration through GF/B filters using a cell harvester. Wash 3x with ice-cold buffer.
-
Quantification: Liquid scintillation counting.
-
Calculation: Plot % Inhibition vs. Log[Concentration]. Determine
and convert to using the Cheng-Prusoff equation.
Mechanism of Action: Signaling Pathways
The following diagram details the downstream effects when the 5,6-dimethoxybenzimidazole ligand binds to the Sigma-1 receptor, highlighting its role in neuroprotection.
Caption: Sigma-1 receptor activation pathway by 5,6-dimethoxybenzimidazole ligands, leading to ER stress modulation.
References
-
Roche, M., et al. (2014). Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. European Journal of Medicinal Chemistry. Link
-
Glennon, R. A., et al. (1994). Binding of substituted benzimidazoles to the 5-HT2A serotonin receptor: A structure-affinity investigation. Journal of Medicinal Chemistry. Link
-
Mestres, J., et al. (2010). Benzimidazole derivatives as new serotonin 5-HT6 receptor antagonists: Molecular mechanisms of receptor inactivation.[1] Journal of Medicinal Chemistry. Link
-
Cobos, E. J., et al. (2008). Pharmacology and therapeutic potential of Sigma-1 receptor ligands. Current Neuropharmacology. Link
-
Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review.[2] Bioorganic & Medicinal Chemistry. Link
Sources
Safety Operating Guide
Operational Guide: Safety, Handling, and Disposal Protocols for 4,5-Dimethoxybenzene-1,2-diamine Hydrochloride
Here is the comprehensive operational guide for the handling and disposal of 4,5-Dimethoxybenzene-1,2-diamine hydrochloride, structured for laboratory professionals and safety officers.
As a highly sensitive fluorogenic derivatization reagent widely utilized in High-Performance Liquid Chromatography (HPLC) for the detection of
However, its chemical structure—an aromatic diamine coupled with a hydrochloride salt—dictates specific logistical and safety requirements during disposal. Improper disposal not only violates environmental compliance but can also lead to the release of toxic combustion byproducts, specifically nitrogen oxides (NOx) and hydrogen chloride (HCl) gas[2].
Hazard Profiling and Quantitative Data
Before implementing disposal protocols, personnel must understand the physicochemical hazards associated with the compound. The following table summarizes the critical safety data required for risk assessment[3].
| Parameter | Specification / Data | Operational Implication |
| CAS Number | 88580-71-6 (HCl Salt) / 27841-33-4 (Free Base) | Ensure waste manifests accurately reflect the salt form if applicable. |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) | Direct contact causes severe irritation; inhalation of dust targets the respiratory tract. |
| Physical State | Solid (Powder/Crystalline) | High risk of aerosolization and dust generation during spill cleanup. |
| Combustion Byproducts | Carbon oxides, Nitrogen oxides (NOx), Hydrogen chloride (HCl) | Dictates the requirement for specialized incineration scrubbers[2]. |
| Required PPE | Nitrile gloves, safety goggles, lab coat, N95/P100 respirator (if outside hood) | Mandatory for all handling, including routine waste transfer[4]. |
Waste Management and Disposal Workflow
The disposal of this compound must be treated as a self-validating system: every step from accumulation to final destruction must account for the chemical's specific reactivity and elemental composition.
Workflow for the segregation, containment, and disposal of 4,5-Dimethoxybenzene-1,2-diamine HCl.
Step-by-Step Methodologies & Mechanistic Causality
Do not treat disposal as a mere administrative task; it is a chemical process. The following protocols detail the how and the why behind the safe disposal of this compound.
Protocol A: Routine Accumulation and Segregation
-
Designate the Waste Stream: Label a chemically compatible, airtight waste container specifically for "Halogenated Organic Waste" (if mixed with solvents) or "Solid Toxic Organic Waste" (for dry powders).
-
Causality: The presence of the hydrochloride (HCl) salt means this compound introduces halogens into the waste stream. Mixing this with non-halogenated waste can damage standard incinerators and violate facility permits.
-
-
Transfer Operations: All transfers of solid waste or concentrated solutions must be performed inside a certified chemical fume hood[4].
-
Causality: The compound is classified under STOT SE 3 (H335) for respiratory irritation[3]. The fine powder can easily aerosolize, and the fume hood provides the necessary negative pressure to protect the operator's respiratory tract.
-
-
Solvent Compatibility Check: If disposing of HPLC effluent containing this reagent, ensure the collection vessel does not contain strong oxidizing agents.
-
Causality: Aromatic amines are electron-rich and readily oxidize. Mixing with strong oxidizers can lead to exothermic reactions and pressure buildup in sealed waste containers.
-
Protocol B: Spill Response and Decontamination
-
Immediate Containment: Evacuate personnel from the immediate vicinity. Don appropriate PPE, including a particulate respirator if the spill is outside a ventilated enclosure.
-
Solid Spill Mitigation: Do not dry sweep the powder. Lightly mist the spilled solid with a compatible solvent (e.g., a small amount of water or ethanol) to suppress dust, then absorb with an inert material such as silica gel, sand, or vermiculite[4].
-
Causality: Dry sweeping generates airborne particulates, maximizing the risk of inhalation exposure and spreading the contamination over a larger surface area.
-
-
Liquid Spill Mitigation: If spilled as a solution, surround the spill with inert absorbent material to prevent spreading, then work from the outside in.
-
Packaging: Transfer the absorbed material into an airtight, heavy-duty hazardous waste bag or rigid container. Seal tightly and label as "Spill Debris: Contains this compound."
Protocol C: Final Destruction (Incineration Mechanics)
-
Licensed Waste Carrier Transfer: The sealed waste must be handed over to a licensed hazardous waste management facility[4].
-
High-Temperature Incineration: The required method of destruction is high-temperature incineration.
-
Causality: Incineration completely breaks down the aromatic ring structure. However, because the molecule contains two amine groups (
) and a hydrochloride salt ( ), thermal decomposition will emit highly toxic nitrogen oxides (NOx) and hydrogen chloride gas[2]. -
Facility Requirement: It is critical that the chosen waste facility utilizes an incinerator equipped with an afterburner (to ensure complete combustion of the aromatic components) and a wet scrubber system (to neutralize the acidic HCl and NOx emissions before they reach the atmosphere).
-
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 152939, 1,2-Diamino-4,5-dimethoxybenzene. Retrieved from:[Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
